Naproxen Sodium

Catalog No.
S536688
CAS No.
26159-34-2
M.F
C14H13NaO3
M. Wt
252.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naproxen Sodium

CAS Number

26159-34-2

Product Name

Naproxen Sodium

IUPAC Name

sodium (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

Molecular Formula

C14H13NaO3

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1

InChI Key

CDBRNDSHEYLDJV-FVGYRXGTSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aleve, Anaprox, Methoxypropiocin, Naprosin, Naprosyn, Naproxen, Naproxen Sodium, Naproxenate, Sodium, Proxen, Sodium Naproxenate, Sodium, Naproxen, Synflex

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

The exact mass of the compound Naproxen sodium is 252.0762 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

polymorphic and pseudopolymorphic properties of naproxen sodium hydrates

Author: Smolecule Technical Support Team. Date: February 2026

Solid Forms of Naproxen Sodium

The table below summarizes the key characteristics of the identified solid forms.

Solid Form Chemical Notation Key Characteristics Transformation Behavior
Anhydrate (AH) NapSo•0•H2O [1] Basis for comparison; better processability than free acid [2]. At 25°C, transforms directly to DH-II; at 50°C, transforms stepwise to MH then DH-I [3] [4].
Monohydrate (MH) NapSo•1•H2O [1] Layered structure with Na+/carboxylate/H2O sections [5]. Hydrates to form DH-I; a key intermediate in the dehydration of DH-I [3] [4].
Dihydrate I (DH-I) NapSo•2•H2O [1] Polymorph; structure similar to MH in naproxen region (face-to-face naphthalene rings) [5]. Transforms sequentially to MH then to AH upon dehydration [5] [3].
Dihydrate II (DH-II) NapSo•2•H2O [1] Polymorph; structure comparable to AH in naproxen region (edge-to-face naphthalene rings) [5]. Transforms directly to AH upon dehydration; transforms to tetrahydrate more readily than DH-I [5] [3].
Tetrahydrate (TH) NapSo•4•H2O [1] Higher hydrate form. Forms more readily from DH-II than from DH-I [3].

Transformation Pathways

The transformation between these solid forms is highly dependent on temperature and humidity, forming a complex landscape. The pathways can be summarized in the following diagram:

naproxen AH Anhydrate (AH) MH Monohydrate (MH) AH->MH 50°C / 50% RH DHII Dihydrate II (DH-II) AH->DHII 25°C / 55% RH DHI Dihydrate I (DH-I) MH->DHI 25°C / 55% RH 50°C / 80% RH DHI->MH Dehydration TH Tetrahydrate (TH) DHI->TH Less readily DHII->AH Dehydration DHII->TH More readily

Transformation pathways of this compound hydrates are influenced by temperature and humidity [3] [4].

These structural relationships allow for topotactic transformations (solid-state reactions with minimal structural change) between AH and DH-II, and between MH and DH-I. Transformations between other pairs require significant molecular reorganization and are non-topotactic [5].

Impact of Pharmaceutical Processing

Manufacturing processes like granulation and tableting can induce phase transformations, affecting final product performance.

  • Granulation: During fluid bed granulation with water, the process can be controlled to yield a mixture of hydrates. A key parameter is the maximum water content after spraying; a Loss on Drying (LOD) of at least 21% was found to be critical for achieving a mixture of dihydrate and tetrahydrate, which leads to optimal drug release [2] [1].
  • Tablet Compression: The high pressure of compression can cause significant phase changes. Tableting granules with the optimal hydrate mixture still results in the formation of a large quantity of amorphous structures alongside this compound Monohydrate. This compression-induced amorphization can worsen drug release if the initial granules are not prepared correctly [2].

The following workflow illustrates a typical experiment to monitor these transformations:

workflow Start Sample (API or Formulation) Step1 Subject to Processing (Granulation/Compression) Start->Step1 Step2 Characterize Solid Form Step1->Step2 Step3 Perform Quantitative Phase Analysis Step2->Step3 Step4 Correlate with Performance (e.g. Dissolution) Step3->Step4

Experimental workflow for monitoring solid-form transformations during pharmaceutical processing.

Analytical Techniques for Characterization

A combination of analytical techniques is essential for identifying and quantifying the different solid forms.

Technique Primary Application Key Insights from Studies
X-ray Powder Diffraction (XRPD / PXRD) Phase identification and quantification. Used with Rietveld refinement for quantitative analysis of hydrate mixing ratios in granules and tablets [2] [5].
Thermal Analysis (TGA, DSC) Monitoring dehydration processes and thermal events. TGA shows weight loss steps for dehydration; DSC melting points and enthalpies can identify forms and detect crystallinity changes in final formulations [6] [3].
Solid-State NMR (ssNMR) Probing local chemical environment. 13C and 23Na MAS NMR used to distinguish between dihydrate polymorphs (DH-I and DH-II) and validate crystal structures [5].
Vibrational Spectroscopy (FTIR, Raman) Fingerprinting and detecting phase changes. Useful for identifying polymorphs; spectra of formulations show reduced crystalline API peak heights, suggesting process-induced crystallinity reduction [6].
Dynamic Vapour Sorption (DVS) Studying hydrate stability and transformation pathways. Used with variable-humidity XRPD to map transformation pathways between solid forms as a function of temperature and humidity [3].

Key Considerations for Drug Development

  • Form Selection: The chosen solid form must demonstrate not only thermodynamic stability but also robustness under manufacturing conditions. Understanding the complete transformation landscape helps de-risk the late appearance of new, more stable polymorphs [7].
  • Process Control: Critical process parameters (CPPs) like granulation water content and drying temperature must be tightly controlled. As one study demonstrated, ensuring a high enough water content during spraying (LOD ≥21%) is a CPP for achieving a hydrate mixture that delivers fast drug release after tableting [2] [1].
  • Performance Impact: The solid form directly impacts dissolution and bioavailability. Compression can create amorphous content, which may enhance or impair dissolution. The formation of amorphous structures during tableting was linked to worsened drug release when initial granules were suboptimal [2] [6].

References

CYP2C9 genotype impact on naproxen sodium metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Impact of CYP2C9 Polymorphisms

The table below summarizes key pharmacokinetic (PK) parameter changes for naproxen and its metabolite based on CYP2C9 genotype, synthesizing data from clinical and in vitro studies.

Parameter CYP2C9 1/1 (Ancestral/Reference) CYP2C9 *2 and/or *3 (Variant) Study Context & Notes
Apparent Volume of Distribution (Vd/F) 98.86 L (55.58–322.07) 380.22 L (261.84–1097.99) Human study; oral fluid; p < 0.05 [1].
Elimination Constant (Kel) 0.84 1/h (0.69–1.34) 1.86 1/h (1.09–4.06) Human study; oral fluid; p < 0.05 [1].
Catalytic Efficiency (kcat/Km) Baseline (WT CYP2C9) 16.5-fold increase with dapsone In vitro; recombinant enzyme system; dapsone acts as an activator [2].
Metabolite (6-O-desmethylnaproxen) PK No significant difference No significant difference Human study; most PK parameters of the metabolite were not significantly altered between groups [1].
Area Under Curve (AUC) & Clearance Reference values No significant difference (1/3 vs. 1/1) Human study; Korean population; single 275 mg dose [3].

Molecular Mechanisms and Experimental Evidence

Metabolic Pathway and Key Residues

Naproxen is primarily metabolized by CYP2C9 via O-demethylation to its major metabolite, 6-O-desmethylnaproxen [1]. Recent research has elucidated that the activation of naproxen metabolism by dapsone occurs through positive heterotropic cooperativity within the enzyme's active site, rather than binding at a distinct effector site [2].

  • Critical Residues: Molecular dynamics simulations and site-directed mutagenesis have identified Phe114 and Phe476 as crucial for substrate and effector binding. Aromatic stacking interactions between these phenylalanine residues, naproxen, and dapsone stabilize a binding configuration that enhances catalysis [2].
  • Substrate Specificity: This activation is not universal for all NSAIDs. Dapsone activates the metabolism of planar propionic acid derivatives like naproxen and flurbiprofen but does not affect the metabolism of the non-planar drug diclofenac [2].

The following diagram illustrates the metabolic pathway of naproxen and the molecular mechanism of CYP2C9 activation by dapsone.

G Naproxen Naproxen Complex CYP2C9·Naproxen Complex Naproxen->Complex Binds Metabolite 6-O-desmethylnaproxen CYP2C9 CYP2C9 CYP2C9->Complex Dapsone Dapsone ActivatedComplex Activated CYP2C9·Naproxen·Dapsone Complex Dapsone->ActivatedComplex Binds & Activates Complex->Metabolite Metabolism Complex->ActivatedComplex With Dapsone ActivatedComplex->Metabolite Enhanced Metabolism Phe476 Phe476 Residue Phe476->ActivatedComplex Aromatic Stacking

Conflicting Clinical Findings

The clinical impact of CYP2C9 polymorphisms on naproxen PK is an area of ongoing research, with studies reporting seemingly conflicting results.

  • Significant Differences Reported: A 2022 study found significant differences in Vd/F and Kel between ancestral (*1) and variant (*2/*3) carriers, suggesting that polymorphisms can alter naproxen disposition. This study also reported higher prostaglandin E2 (PGE2) levels in the variant group, indicating a potential pharmacodynamic impact on COX-2 inhibition [1].
  • No Significant Differences Reported: Conversely, a 2009 study in a Korean cohort found no significant differences in AUC or oral clearance between CYP2C9*1/*1 and CYP2C9*1/*3 genotypes following a single 275 mg dose [3].

These discrepancies may be attributed to factors such as study population genetics, sample size, naproxen dosage, and the sensitivity of the bioanalytical method (e.g., LC-MS/MS in oral fluid vs. HPLC in plasma).

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

Clinical Pharmacokinetic Study in Oral Fluid [1]
  • Subjects & Genotyping: 28 volunteers pre-genotyped for CYP2C9 (16 *1/*1, 12 with *2 or *3). Genotyping can be performed on DNA from oral fluid or blood.
  • Dosing & Sampling: A single 500 mg naproxen sodium tablet administered orally. Oral fluid samples collected sequentially before and after dosing over 96 hours.
  • Sample Analysis:
    • Analyte Extraction: Used Microextraction by Packed Sorbent (MEPS) for clean-up.
    • Quantification: LC-MS/MS with a Shim-Pack XR-ODS 75L × 2.0 column.
    • Mobile Phase: Methanol and 10 mM ammonium acetate (70:30, v/v).
    • Key Metrics: Total run time 3 min, lower limit of quantification (LLOQ) of 2.4 ng/mL for both naproxen and its metabolite.
  • PK/PD Analysis: Non-compartmental analysis using software like Phoenix WinNonlin. PGE2 levels measured as a PD marker for COX-2 inhibition.
In Vitro Enzyme Kinetics and Activation Studies [2]
  • Enzyme Preparation: Wild-type and mutant (e.g., F114A, F476A) CYP2C9 co-expressed with cytochrome P450 reductase in E. coli.
  • Incubation Conditions:
    • Substrate: S-naproxen.
    • Effector: Dapsone.
    • System: Recombinant enzyme incubations with NADPH-generating system.
  • Metabolite Measurement: Quantification of O-desmethylnaproxen using techniques like HPLC or LC-MS.
  • Data Modeling: Kinetic data (velocity vs. substrate concentration) fitted to appropriate models (e.g., Michaelis-Menten, two-site effector model) to determine Km, Vmax, and fold-activation.
  • Molecular Dynamics Simulations (MDS): Used to model ligand binding and interactions within the CYP2C9 active site, providing a structural basis for kinetic findings.

The workflow for conducting these investigations is summarized in the diagram below.

G Start Study Design Genotyping Volunteer Genotyping (CYP2C9 *1, *2, *3) Start->Genotyping InVivo In Vivo Clinical Study Genotyping->InVivo InVitro In Vitro Mechanistic Study Genotyping->InVitro SubProc1 Dosing & Sample Collection (500 mg naproxen, oral fluid over 96h) InVivo->SubProc1 SubProc4 Enzyme Preparation (WT & Mutant CYP2C9 in E. coli) InVitro->SubProc4 SubProc2 Bioanalytical LC-MS/MS (MEPS extraction, LLOQ: 2.4 ng/mL) SubProc1->SubProc2 SubProc3 PK/PD Analysis (Non-compartmental, PGE2 measurement) SubProc2->SubProc3 Results Data Synthesis & Modeling SubProc3->Results SubProc5 Enzyme Kinetics (Incubations with/without dapsone) SubProc4->SubProc5 SubProc6 Molecular Dynamics Simulation (Modeling active site interactions) SubProc5->SubProc6 SubProc6->Results

Key Takeaways for Research and Development

  • Consider Genotype in Study Design: When designing clinical trials for naproxen or similar NSAIDs, stratifying subjects by CYP2C9 genotype (*1, *2, *3) can help identify sub-populations with altered PK/PD [1].
  • Leverage Advanced Analytical Techniques: The use of sensitive LC-MS/MS methods and non-invasive matrices like oral fluid can robustly capture PK differences [1].
  • Explore Allosteric Interactions: The discovery of dapsone as an activator of CYP2C9 reveals a potential for drug-drug interactions and offers a model system for studying the complex allosteric behavior of CYP enzymes [2].

References

6-O-desmethylnaproxen metabolite profile

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Formation

Naproxen is primarily metabolized by cytochrome P450 enzymes (CYP1A2, CYP2C8, and CYP2C9) to form 6-O-desmethylnaproxen (DM-NAP) through O-demethylation [1]. This metabolite then undergoes significant Phase II conjugation [2].

The table below summarizes the metabolic fate of DM-NAP:

Pathway Conjugate Type Key Enzymes Involved Notes
Glucuronidation Acyl Glucuronide (NAP-AG) UGTs (unspecified) Primary clearance route; up to 95% of naproxen dose recovered as conjugate in urine [1]. Chemically unstable; can form protein adducts, but immunogenic role not confirmed for naproxen [1].
Sulfation Sulfate Conjugate SULT1A1, SULT1B1, SULT1E1 [2] Accounts for ~11% of excreted dose [2]. SULT1A1 likely major contributor due to high affinity and expression in liver/intestines [2].

This metabolic pathway can be visualized as a straightforward workflow:

G Naproxen Naproxen CYP450 CYP450 Enzymes (CYP1A2, CYP2C8, CYP2C9) Naproxen->CYP450 DM_NAP 6-O-Desmethylnaproxen (DM-NAP) CYP450->DM_NAP UGTs UGT Enzymes DM_NAP->UGTs SULTs SULT Enzymes (1A1, 1B1, 1E1) DM_NAP->SULTs NAP_AG NAP Acyl Gluronide (NAP-AG) UGTs->NAP_AG DM_NAP_Sulfate DM-NAP Sulfate SULTs->DM_NAP_Sulfate

Diagram: The primary metabolic pathways of Naproxen leading to its key metabolite, 6-O-desmethylnaproxen (DM-NAP), and its subsequent conjugates.

Quantitative Pharmacokinetic Data

A 2022 pharmacokinetic study analyzed levels of naproxen and DM-NAP in saliva, revealing how a co-administered drug (esomeprazole) can alter metabolism [3].

The table below summarizes the pharmacokinetic parameters of Naproxen and 6-O-desmethylnaproxen when administered alone and with esomeprazole:

Pharmacokinetic Parameter Naproxen (alone) Naproxen (with Esomeprazole) 6-O-desmethylnaproxen (alone) 6-O-desmethylnaproxen (with Esomeprazole)
Tmax (h) 0.17 (0.13-1.95) [3] 13.18* (10.12-27.15) [3] 15.82 ± 13.66 [3] 19.5 ± 20.06 [3]
Cmax (μg/mL) 4.60 ± 2.50 [3] 2.04* ± 0.78 [3] 0.480 ± 0.10 [3] 0.34 ± 0.18 [3]
AUC0-t (h*μg/mL) 2.97 (1.82-7.87) [3] 82.06* (51.90-157.00) [3] 20.62 (2.93-43.49) [3] 9.48 (0.96-50.45) [3]
Clearance (Cl/F) 7.29 (3.17-16.23) μg/h [3] 0.01* (0.005-0.01) μg/h [3] 0.39 ± 0.38 μg/h [3] 0.65 ± 0.53 μg/h [3]
Half-Life (T1/2, h) 0.12 (0.09-1.35) [3] 9.16* (7.16-41.40) [3] 10.96 ± 9.47 [3] 13.51 ± 13.90 [3]

Note: Data presented as mean ± SD or median (interquartile range). * indicates a statistically significant difference (p < 0.05) from the "naproxen alone" group. Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC0-t: Area under the concentration-time curve from zero to the last measurable point.

Analytical Protocol: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for simultaneous quantification of naproxen and DM-NAP in biological samples like saliva [3] [4].

Detailed Methodology [3] [4]:

  • Sample Preparation: Perform liquid-liquid extraction of saliva samples using ethyl acetate and HCl.
  • LC System:
    • Column: Shim-Pack XR-ODS 75Lx2.0 with a C18 pre-column.
    • Temperature: 40°C.
    • Mobile Phase: Methanol and 10 mM ammonium acetate (70:30, v/v).
    • Flow Rate: 0.3 mL/min.
    • Run Time: 5 minutes per sample.
  • MS/MS Detection:
    • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Shimadzu 8040).
    • Ionization Mode: Electrospray Ionization (ESI), with monitored selection for naproxen and DM-NAP.
    • Source Conditions: Capillary voltage 4.5 kV, source temperature 250°C, desolvation temperature 350°C.
    • Gas: Nitrogen as mist gas (3.0 L/min), argon as collision gas.
    • Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

The experimental workflow for this protocol is as follows:

G SalivaSample Saliva Sample LLE Liquid-Liquid Extraction (Ethyl Acetate / HCl) SalivaSample->LLE Extract Sample Extract LLE->Extract LC Liquid Chromatography (LC) C18 Column, 40°C Methanol/Ammonium Acetate Extract->LC MS Tandem Mass Spectrometry (MS/MS) Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) LC->MS Data Quantification MS->Data

Diagram: The LC-MS/MS analytical workflow for quantifying Naproxen and its metabolite DM-NAP in saliva samples.

Clinical Significance in Liver Injury

The most significant recent finding regarding DM-NAP is its potential role in idiosyncratic drug-induced liver injury (DILI). A 2023 study provided evidence of an immune-mediated mechanism [1].

  • T-Cell Activation: The study identified CD4+ and CD8+ T-cell infiltration in the liver of a patient with NSAID-induced liver injury. Using blood samples from patients with confirmed naproxen-DILI, researchers found that T-cells were specifically activated by DM-NAP, but not by the parent drug naproxen (NAP), its acyl glucuronide (NAP-AG), or protein adducts [1].
  • Mechanism: This T-cell response was memory-driven and HLA-DQ restricted, indicating an adaptive, antigen-specific immune response. This provides a potential mechanistic basis for rare DILI cases associated with naproxen use [1].

Summary

For researchers, the profile of 6-O-desmethylnaproxen is defined by its role as the major oxidative metabolite of naproxen, undergoing extensive Phase II conjugation. Accurate quantification is achieved via robust LC-MS/MS protocols. Most notably, emerging evidence identifies DM-NAP as a potential trigger for a T-cell-mediated immune response in susceptible individuals, explaining the rare hepatotoxicity linked to naproxen.

References

pharmacogenetics of naproxen adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naproxen Pharmacogenetics

Naproxen, a propionic acid-derived nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis [1]. While generally well-tolerated, its use is associated with a risk of serious adverse effects, including upper gastrointestinal (GI) bleeding and hepatotoxicity [1] [2] [3]. A key source of interindividual variability in naproxen response and toxicity lies in pharmacogenetics, specifically polymorphisms in the gene encoding the cytochrome P450 enzyme CYP2C9, which is the major enzyme responsible for metabolizing naproxen to its primary inactive metabolite, 6-O-desmethylnaproxen [1] [4]. Understanding these genetic influences is crucial for personalized prescribing to maximize efficacy and minimize harm.

Genetic Variants & Pharmacokinetic Impact

The CYP2C9 enzyme exhibits genetic polymorphisms that significantly alter the pharmacokinetic (PK) profile of naproxen. The most studied variants are the single nucleotide polymorphisms (SNPs) defining the *2 (rs1799853, Arg144Cys) and *3 (rs1057910, Ile359Leu) alleles, which result in reduced enzyme activity.

A 2022 clinical study meticulously detailed the PK differences by genotyping 28 volunteers and administering a single 500 mg oral dose of naproxen [4]. The results are summarized in the table below.

Table 1: Key Pharmacokinetic Parameters of Naproxen in Oral Fluid by CYP2C9 Genotype [4]

Pharmacokinetic Parameter CYP2C9 *1/*1 (Ancestral, n=16) CYP2C9 *2 and/or *3 (Mutated, n=12) p-value
Elimination Constant (K~el~, 1/h) 0.84 (0.69 - 1.34) 1.86 (1.09 - 4.06) < 0.05
Volume of Distribution (V~d~/F, L) 98.86 (55.58 - 322.07) 380.22 (261.84 - 1097.99) < 0.05
Area Under the Curve (AUC~0-t~) (Data presented in study) (Data presented in study) Not Significant
Time to Max Concentration (T~max~) (Data presented in study) (Data presented in study) Not Significant
Max Concentration (C~max~) (Data presented in study) (Data presented in study) Not Significant

Note: Data presented as median (range).

This PK data demonstrates that individuals with variant alleles have a significantly larger volume of distribution and a faster elimination rate. This paradoxical finding—where reduced metabolizers show faster elimination—may be related to complex distribution and clearance mechanisms in oral fluid, highlighting the need for further plasma correlation studies [4].

Detailed Experimental Protocol for PK/PD Analysis

The following methodology, adapted from a 2022 study, provides a robust framework for investigating the pharmacogenetics of naproxen [4].

  • 1. Chemicals and Reagents: Naproxen (C~14~H~14~O~3~), 6-O-desmethylnaproxen (C~13~H~12~O~3~), prostaglandin E2 (PGE2, C~20~H~32~O~5~), and an internal standard (e.g., piroxicam). Use HPLC-grade methanol, ammonium acetate, and other reagents. Purified water from a system like Milli-Q is required.
  • 2. Volunteer Selection and Genotyping: Recruit healthy volunteers previously genotyped for CYP2C9 (e.g., 16 with ancestral genotype *1/*1 and 12 with variant genotypes *2 or *3). The study must be approved by an institutional ethics committee, and all participants must provide written informed consent.
  • 3. Sample Collection for PK:
    • Collect oral fluid (unstimulated) sequentially before and after a single 500 mg oral dose of naproxen sodium.
    • Time Points: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 8, 11, 24, 48, 72, and 96 hours.
    • Centrifuge samples at 2500 rpm for 10 minutes and store the supernatant at -20°C until analysis.
  • 4. Sample Collection for Pharmacodynamics (PD):
    • Use the same oral fluid samples to quantify PGE2 levels as a biomarker for COX-2 inhibition, reflecting the anti-inflammatory effect [4].
  • 5. LC-MS/MS Analysis:
    • Chromatography: Use a Shim-Pack XR-ODS 75L × 2.0 column with a C18 pre-column at 40°C. The mobile phase is a mixture of methanol and 10 mM ammonium acetate (70:30, v/v) with an injection flow of 0.3 mL/min. The total run time is 3 minutes.
    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
    • Sample Preparation: Employ Microextraction by Packed Sorbent (MEPS) for clean-up and analyte concentration.
  • 6. Data and Statistical Analysis:
    • Calculate PK parameters (AUC~0-t~, Cl/F, V~d~/F, t~1/2~, K~el~, T~max~, C~max~) using non-compartmental analysis in software such as Phoenix WinNonlin.
    • Compare PK parameters and PGE2 levels between genotype groups using non-parametric tests (e.g., Wilcoxon rank-sum) with a significance level of p < 0.05.

G Genotyping Volunteer Genotyping (CYP2C9 *1, *2, *3) Dosing Single 500 mg Naproxen Dose Genotyping->Dosing SampleCollection Oral Fluid Collection (16 time points over 96h) Dosing->SampleCollection Centrifugation Centrifuge & Store Supernatant at -20°C SampleCollection->Centrifugation MEPSExtraction MEPS Extraction Centrifugation->MEPSExtraction LCMSPrep LC-MS/MS Preparation MEPSExtraction->LCMSPrep PKAnalysis PK Parameter Analysis (Phoenix WinNonlin) LCMSPrep->PKAnalysis PDAnalysis PD Analysis (PGE2 Quantification) LCMSPrep->PDAnalysis Stats Statistical Comparison (Wilcoxon Rank-Sum) PKAnalysis->Stats PDAnalysis->Stats

Experimental PK/PD workflow.

Clinical Implications & Adverse Effect Risks

Reduced CYP2C9 metabolism increases systemic exposure to naproxen, elevating the risk of concentration-dependent adverse effects.

Table 2: Clinical Adverse Effects and Genetic Risk Associations

Adverse Effect Pathophysiological Mechanism Associated Risk Factors & Genetic Link

| Upper GI Bleeding & Ulceration | COX-1 inhibition in gastric mucosa reduces cytoprotective prostaglandins [3]. | Clinical: Age >65, history of ulcers, H. pylori, concomitant SSRIs/anticoagulants [1] [3]. Genetic: CYP2C9 variant alleles (*2, *3) linked to increased GI bleed risk due to higher drug exposure [1]. | | Hepatotoxicity | Idiosyncratic, potentially via reactive metabolite formation or COX inhibition disrupting hepatocyte function [2]. | Clinical: Can occur within 1-12 weeks of treatment; presents as acute hepatitis or cholestasis [2]. Genetic: The role of CYP2C9 is suspected but requires further characterization. Cross-reactivity with other propionic acid NSAIDs (e.g., fenoprofen) is documented [2]. | | Cardiovascular/Renal | COX-2 inhibition leads to reduced prostaglandin-mediated vasodilation and increased blood pressure [1]. | Clinical: Naproxen may have a lower CV risk profile compared to other NSAIDs [1]. Genetic: Limited direct evidence for CYP2C9 role in CV risk with naproxen. |

Clinical Implementation & Decision Support

Integrating pharmacogenetic data into clinical practice via Clinical Decision Support (CDS) systems can guide safer prescribing.

  • Evidence for CDS: A 2025 study demonstrated that interruptive CDS alerts for NSAIDs with PGx implications (e.g., ibuprofen, celecoxib) led to an initial acceptance rate of 62.6%, which rose to 96.1% for NSAID-naïve patients [5].
  • Naproxen as an Alternative: For patients with variant CYP2C9 phenotypes requiring an NSAID, naproxen is often recommended as a genetically suitable alternative because its metabolism is less dependent on CYP2C9 compared to other NSAIDs like celecoxib or ibuprofen [5]. In the study, naproxen accounted for 55.26% of all alternative NSAID orders placed after a CDS alert [5].

G cluster_genotype Patient Genotype CYP_IM CYP2C9 Intermediate Metabolizer Alert CDS Alert Triggers CYP_IM->Alert CYP_PM CYP2C9 Poor Metabolizer CYP_PM->Alert Order Clinician Orders Ibuprofen/Celecoxib Order->Alert Decision Clinician Decision Alert->Decision Action1 Dose Modification (2.57% of responses) Decision->Action1 Action2 Switch to Naproxen (Genetically suitable) Decision->Action2 Action3 Switch to Alternative Analgesic (e.g., Opioid) (14.67% of responses) Decision->Action3 Action4 Discontinue NSAID (43% of responses) Decision->Action4

CDS logic for CYP2C9-guided prescribing.

Future Research Directions

Despite progress, critical knowledge gaps remain. Future research should focus on:

  • DDGIs (Drug-Drug-Gene Interactions): Systematically investigating how concomitant medications (e.g., SSRIs, which increase bleeding risk) interact with CYP2C9 genetics to modulate naproxen toxicity [6].
  • Prospective Outcomes Studies: Conducting large-scale, prospective trials to definitively establish if preemptive CYP2C9 genotyping reduces the incidence of serious GI and hepatic adverse events in naproxen users.
  • Mechanistic Models: Developing and validating Physiologically Based Pharmacokinetic (PBPK) models incorporating CYP2C9 polymorphisms to predict naproxen exposure and optimize dosing regimens [4].

References

in vitro-in vivo correlation IVIVC for naproxen sodium

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Data from IVIVC Study

The following tables consolidate the core quantitative findings from the development and validation of a Level A IVIVC for naproxen sodium 375 mg SR tablets [1] [2].

Table 1: In Vitro Dissolution Testing Conditions

Parameter Specification
Apparatus USP Apparatus II (Paddle)
Rotation Speed 50 rpm
Dissolution Medium Phosphate Buffer, pH 7.4
Medium Volume 900 mL
Temperature 37°C ± 0.5°C
Sampling Time Points 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, 24.0 hours
Analysis Method UV Spectroscopy at 332 nm

Table 2: In Vivo Bioavailability Study Design

Parameter Specification
Study Design Single-center, randomized, single-dose, open-label, 4-way crossover
Subjects 6 healthy adults

| Formulations | • Test: this compound 375 mg SR (Slow, Medium, Fast release profiles) • Reference: Marketed this compound 500 mg Immediate Release (IR) | | Blood Sampling | 0.0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, 24.0 hours post-dose | | Washout Period | 7 days | | Bioanalysis | Validated LC-MS/MS Method |

Table 3: IVIVC Model Validation Results (Prediction Errors)

Validation Type Parameter Prediction Error (%) FDA Acceptance Criteria
Internal Cmax < 15% ≤ 15% for individual formulation
AUC < 15% ≤ 15% for individual formulation
External Cmax < 10% ≤ 10%
AUC < 10% ≤ 10%

Detailed Application Notes & Protocols

This section provides the methodologies and procedures for establishing a Level A IVIVC for this compound SR formulations.

Formulation Development for IVIVC

To build a predictive IVIVC model, multiple formulations with varying release rates are required.

  • Objective: Develop at least three formulations with distinct slow, medium, and fast in vitro release profiles.
  • Excipients: The study used hydroxypropyl methylcellulose (HPMC K100M) as the primary release-retarding polymer, along with excipients like ethyl cellulose, talc, and magnesium stearate [1] [2].
  • Critical Step: The similarity factor (f2) should be used to confirm that the dissolution profiles of the different formulations are statistically distinct.
In Vitro Dissolution Protocol

The following is a detailed methodology for conducting the dissolution study [1] [2].

  • Equipment Setup: Use USP Apparatus II. Place one tablet in each vessel containing 900 mL of dissolution medium (pH 7.4 phosphate buffer), maintained at 37°C ± 0.5°C. Set the paddle speed to 50 rpm.
  • Sampling: Withdraw aliquots from the dissolution vessel at the predefined time points (see Table 1). Immediately replace the withdrawn volume with fresh pre-warmed medium to maintain sink condition.
  • Sample Analysis: Filter the samples and analyze using a validated UV-Visible spectrophotometer at a wavelength of 332 nm. Calculate the cumulative percentage of drug released at each time point.
In Vivo Bioavailability Study Protocol

The in vivo study is critical for obtaining the pharmacokinetic data for correlation [1] [2] [3].

  • Ethical Considerations: The study protocol must be approved by an independent ethics committee. Obtain written, informed consent from all subjects before any study-related procedure.
  • Dosing and Sampling: Administer the formulations according to the crossover design after an overnight fast. Collect blood samples into heparinized tubes at the times listed in Table 2.
  • Bioanalytical Method: A validated LC-MS/MS method is recommended for its sensitivity and specificity.
    • Sample Preparation: Use protein precipitation with acetonitrile to extract naproxen from plasma [1] [4].
    • Chromatographic Conditions: A C-18 column with an isocratic mobile phase of acetonitrile, water, and glacial acetic acid can achieve good separation [4].
    • Pharmacokinetic Analysis: Use a non-compartmental model in software like Phoenix WinNonlin to calculate key parameters: Cmax, AUC0-t, AUC0-∞, and Tmax.
IVIVC Model Development & Validation

This is the core process of establishing the Level A correlation [1] [2].

  • Deconvolution: Apply a numerical deconvolution method to the in vivo plasma concentration-time data to determine the fraction of drug absorbed over time.
  • Model Building: Plot the cumulative fraction of drug dissolved in vitro against the cumulative fraction of drug absorbed in vivo for each formulation. Use linear regression analysis to develop a point-to-point (Level A) correlation.
  • Validation: The model must be validated both internally and externally.
    • Internal Validation: Use the model to predict the in vivo performance of the formulations used to build it. Calculate the percent prediction error (%PE) for Cmax and AUC as shown in Table 3.
    • External Validation: Predict the in vivo profile of a new formulation (not used in model building) and compare it to the observed data. The %PE for this validation should be ≤10% to be considered conclusive [1].

The workflow for developing and validating the IVIVC model is illustrated below.

Start Start IVIVC Development F1 Develop SR Formulations (Slow, Medium, Fast) Start->F1 F2 Conduct In Vitro Dissolution F1->F2 F3 Perform In Vivo Study F2->F3 F4 Calculate Fraction Absorbed (Deconvolution) F3->F4 F5 Plot % Dissolved vs. % Absorbed F4->F5 F6 Establish Level A Correlation Model F5->F6 F7 Internal Validation (Prediction Error < 15%) F6->F7 F8 External Validation (Prediction Error < 10%) F7->F8 End Validated IVIVC Model F8->End

Application of the IVIVC Model

A successfully validated Level A IVIVC for this compound has significant practical applications in drug development and regulation [1] [3]:

  • Act as a Surrogate for Bioequivalence Studies: It can support a biowaiver, potentially eliminating the need for costly and time-consuming clinical bioequivalence studies, especially for post-approval changes (SUPAC).
  • Quality Control Tool: The model validates the dissolution method and specification settings. It allows for the use of in vitro dissolution as a reliable predictor of in vivo batch-to-batch consistency.
  • Formulation Optimization: It can be used to predict the absorption performance of new this compound products with different release rates without conducting new clinical studies.

Critical Considerations for a Successful IVIVC

  • BCS Classification: this compound is a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), making it a suitable candidate for IVIVC [1].
  • Discriminatory Dissolution Method: The in vitro method must be able to distinguish between the different release profiles of the formulations. The selected pH 7.4 buffer provided a discriminating and biologically relevant medium in the cited study [1] [2].
  • Regulatory Standards: Adherence to FDA (or other relevant agency) guidelines for IVIVC is mandatory for regulatory acceptance of the model as a surrogate for bioequivalence [1].

References

USP dissolution apparatus methods for naproxen sodium

Author: Smolecule Technical Support Team. Date: February 2026

USP Monograph Method for Naproxen Sodium Tablets

The United States Pharmacopeia (USP) provides a standardized method for the quality control of this compound Tablets [1].

  • Dissolution Apparatus: USP Apparatus 2 (Paddle)
  • Dissolution Medium: 0.1 M phosphate buffer, pH 7.4; 900 mL
  • Apparatus Speed: 50 rpm
  • Test Duration: 45 minutes
  • Analysis Method: UV Spectrophotometry at λmax of about 332 nm
  • Tolerance (Q Value): Not less than 80% of the labeled amount of this compound dissolved in 45 minutes [1]

The standard solution for analysis has a concentration of about 50 µg per mL. Samples from the dissolution vessel are filtered and diluted quantitatively with the medium to achieve a similar concentration before measuring absorbance [1].

Advanced Dissolution Profile Comparison

Comparing dissolution profiles is crucial for formulation development and quality assessment. A scientific study on this compound tablets outlines and compares three primary methodological approaches [2].

Method Category Objective Key Procedures & Parameters Conclusions from this compound Study
ANOVA-Based Methods [2] Test for significant differences in % dissolved at each time point among different drug products. Repeated measures design; MANOVA; Univariate ANOVA at each time point; Post-hoc tests (e.g., Dunnett's t-test). Highly discriminative; provides detailed information on differences in both level and shape of dissolution profiles.
Model-Dependent Methods [2] Fit mathematical models to dissolution data and compare model parameters. Fit models (e.g., Weibull) to individual dissolution runs; Derive parameters (e.g., slope, intercept); Compare using t-test. More discriminative than f-factors; complicated application but provides a model for the relationship between % dissolved and time.
Model-Independent f1 & f2 Factors [2] Directly compare the difference between two profiles with a single value. Calculate difference factor (f1) and similarity factor (f2). f2 value between 50-100 indicates similarity. Easier to apply and interpret; results can depend heavily on the selected last dissolution time point.

In Vitro-In Vivo Correlation (IVIVC) for Sustained-Release Formulations

For sustained-release (SR) formulations, a Level A IVIVC was successfully developed and validated, which can act as a surrogate for in vivo bioequivalence studies [3].

  • In Vitro Method: USP Apparatus II (paddle), 50 rpm in pH 7.4 phosphate buffer. Samples were taken at 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours and analyzed by UV spectroscopy at 332 nm [3].
  • In Vivo Study: A four-way crossover study in healthy subjects compared 375 mg SR tablets with a 500 mg immediate-release (IR) tablet. Plasma samples were collected over 24 hours and analyzed using a validated LC-MS/MS method [3].
  • IVIVC Development & Validation: A point-to-point linear correlation was established between the fraction of drug dissolved in vitro and the fraction absorbed in vivo. The model was validated internally and externally, with prediction errors for Cmax and AUC falling within the USFDA's acceptance criteria (<15%), confirming its predictive capability [3].

Experimental Protocol & Data Analysis Workflow

Start Start: Dissolution Study Step1 USP Apparatus 2 Setup Medium: pH 7.4 Phosphate Buffer Volume: 900 mL, Speed: 50 rpm Start->Step1 Step2 Sample Withdrawal & Filtration (Time points: e.g., 45 min for IR, 0-24h for SR) Step1->Step2 Step3 UV-Vis Analysis at 332 nm Step2->Step3 Step4 Data Analysis Path Step3->Step4 Step8 Advanced Analysis Path Step3->Step8 For R&D Step5 Calculate % Drug Dissolved Step4->Step5 Step6 Compare to USP Tolerance (Q ≥ 80%) Step5->Step6 Step7 Pass/Fail Decision Step6->Step7 Step9 Compare Profiles via: - f1/f2 Factor - ANOVA Methods - Model-Dependent Fits Step8->Step9 Step10 Establish IVIVC (For SR Formulations) Step9->Step10 Step11 Predict In Vivo Performance Step10->Step11

Diagram 1: Experimental workflow for this compound dissolution testing and data analysis.

Protocol for f₂ Similarity Factor Calculation

The similarity factor (f₂) is a direct, model-independent method for comparing two dissolution profiles [2].

  • Calculate Mean Dissolution Data: For both the test (Tᵢ) and reference (Rᵢ) formulations, calculate the average percentage dissolved at each time point (n ≥ 12 individual units recommended).
  • Apply the f₂ Formula: f₂ = 50 × log { [1 + (1/n) × Σ_{i=1}^{n} (Rᵢ - Tᵢ)²]^{-0.5} × 100 }
  • Interpret the Result: An f₂ value between 50 and 100 suggests the two dissolution profiles are similar. The value is sensitive to the number of time points and the selected last time point for calculation [2].

Key Considerations for Researchers

  • Discriminatory Power: For formulation development where detecting subtle differences is key, ANOVA-based and model-dependent methods are more discriminative than the f₂ factor [2].
  • IVIVC as a Surrogate: A successfully validated Level A IVIVC for this compound SR formulations can support biowaivers, validate dissolution specifications, and assist in quality control during scale-up [3].
  • Standard Compliance: Adherence to the USP monograph method is critical for quality control and regulatory compliance of immediate-release this compound tablets [1].

References

Application Notes: Fluid Bed Granulation of Naproxen Sodium

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Formulation Rationale Using fluid bed granulation for a Naproxen Sodium formulation improves powder flowability and content uniformity, which is crucial for direct compression into tablets. This is particularly important for active pharmaceutical ingredients (APIs) like this compound, which are known to have poor flow and compactibility characteristics [1].

2.0 Key Formulation Components The table below summarizes the typical formulation components for a this compound granulation.

Component Category Example & Concentration (w/w) Functional Role
Active Ingredient This compound (e.g., 20%) [1] API
Fillers/Diluents Microcrystalline Cellulose (MCC) (e.g., 80% in pre-granulation) [2], Lactose [2], Dolomite (e.g., 65%) [1] Bulk up the tablet, improve compaction
Binder Hydroxypropyl Cellulose (HPC) solution [2] [3] Promotes particle agglomeration
Disintegrant Sodium Starch Glycolate [2], Sodium Croscarmellose [2] Promotes tablet breakdown in fluid
Lubricant Magnesium Stearate (e.g., 3%) [1] Prevents sticking to machine parts
Other Colloidal Silicon Dioxide (Glidant) [4], Surfactants (e.g., Sodium Lauryl Sulfate) [4] Improves flow, enhances dissolution

3.0 Critical Process Parameters (CPPs) and Optimization Controlling CPPs is essential for achieving granules with the desired properties. Key parameters and optimization strategies include:

  • Pre-wetting: Pre-wetting the powder blend with a small amount of moisture can stabilize fluidization by reducing the elutriation of fine, cohesive powders (common with micronized APIs) and lead to a narrower granule size distribution [3].
  • Binder Spray Rate: The rate must be balanced with the drying capacity of the fluidization air. Higher spray rates can cause overwetting and lead to premature bed collapse or loss of fluidization [2] [3].
  • Fluidization Air Flow and Temperature: These parameters control the drying enthalpy. Insufficient airflow can lead to poor mixing and channeling, while excessive airflow can increase elutriation of fines. The temperature must be high enough to ensure efficient drying but not so high as to impact heat-sensitive components [3].
  • Filter Blowback Pressure: Optimizing the blowback pressure in the bag filters can help manage fine particles, stabilize the fluidization process, and prevent clogging [3] [5].

Experimental Protocol for Fluid Bed Granulation

1.0 Objective To produce this compound granules with uniform content, good flow properties, and suitable particle size for compression into tablets.

2.0 Materials and Equipment

  • API: this compound
  • Excipients: As listed in the formulation table (e.g., MCC, Lactose, HPC, Magnesium Stearate).
  • Equipment: Fluid Bed Granulator-Dryer (e.g., Xelum R&D System [3]) equipped with a peristaltic pump, spray nozzle, and NIR probe for in-line monitoring [2].

3.0 Pre-Mixing and Pre-Wetting (Optional but Recommended)

  • Blend this compound and intragranular excipients (e.g., MCC, lactose) in a suitable blender.
  • To improve process stability, consider a pre-wetting step by "priming" the powder blend with a small, controlled amount of the binder solution prior to the main granulation phase [3].

4.0 Granulation Process The granulation process is a sequence of critical steps, as illustrated in the following workflow:

G Fluid Bed Granulation Workflow cluster_main Granulation Cycle Start Start PreHeat 1. Pre-heat Powders Start->PreHeat End End Fluidize 2. Start Fluidization PreHeat->Fluidize Spray 3. Spray Binder Solution Fluidize->Spray Dry 4. Dry Granules In-situ Spray->Dry Monitor NIR In-line Monitoring (Water Content) Spray->Monitor Cool 5. Cool Granules Dry->Cool Cool->End Monitor->Dry

5.0 Post-Granulation and Control

  • Sieve the dried granules through a suitable mesh to break up loose agglomerates.
  • Add extragranular excipients like disintegrants and lubricants (e.g., Magnesium Stearate) in a blender. Blend uniformly but avoid over-mixing.
  • Evaluate the final granules for critical quality attributes (CQAs). Key parameters and analytical methods are listed below.
Critical Quality Attribute (CQA) Target / Method
Particle Size Distribution (PSD) Laser diffraction; target a narrow distribution (low geometric standard deviation, σg) [3].
Residual Moisture Content NIR prediction model (e.g., PLS regression); target ~5% w/w or as determined [2].
Bulk and Tapped Density USP method; to calculate compressibility index and Hausner ratio for flowability.
API Content Uniformity HPLC; assess homogeneity of the blend.

Advanced Monitoring and Data Analysis

For robust process development and quality control, consider these advanced approaches:

  • In-line NIR Spectroscopy: Develop a Partial Least Squares (PLS) regression model to monitor water content in real-time during the granulation and drying phases. This allows for precise determination of the drying endpoint [2].
  • Multivariate Data Analysis (MVDA): Use Principal Component Analysis (PCA) and PLS models to understand the complex interrelationships between material attributes, process parameters, and final granule quality. This is invaluable for root-cause investigation if issues like low or variable tablet hardness arise [4].
  • Process Modeling: For deep process understanding, Computational Fluid Dynamics-Discrete Element Method (CFD-DEM) modeling can be used to simulate granule formation and predict the evolution of granule size distribution under different operating conditions [6] [7].

References

Comprehensive Application Notes and Protocols: HPMC K100M in Naproxen Sodium Sustained-Release Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Hydroxypropyl methylcellulose (HPMC K100M) is a high-viscosity grade cellulose ether polymer that serves as an excellent matrix-forming agent for sustained-release drug delivery systems. Its application in naproxen sodium formulations is particularly valuable given the drug's short elimination half-life (12-15 hours) and the need for maintained therapeutic levels in chronic conditions such as rheumatoid arthritis, osteoarthritis, and acute pain management. The sustained-release formulation of this compound using HPMC K100M enables reduced dosing frequency from 3-4 times daily to once or twice daily, significantly improving patient compliance while maintaining stable plasma concentrations and reducing peak-trough fluctuations that can lead to breakthrough symptoms or side effects [1] [2].

The mechanism of drug release from HPMC matrices involves hydration, swelling, gel formation, and subsequent drug diffusion and matrix erosion. When the HPMC K100M matrix contacts aqueous media, the polymer chains hydrate and relax, forming a viscous gel layer that acts as a barrier to drug release. This gel layer controls the release rate through a combination of diffusion and erosion mechanisms, resulting in the characteristic anomalous (non-Fickian) transport where both diffusion and polymer relaxation contribute significantly to the release kinetics [3] [4]. The high viscosity grade of K100M (approximately 100,000 cP) provides a robust gel structure that effectively sustains drug release over 12-24 hours, making it ideal for extended-release formulations requiring once-or twice-daily administration [2].

Formulation Variables and Optimization

Critical Material Attributes and Their Impact

The drug release profile from HPMC K100M matrices is influenced by several formulation variables that must be carefully controlled to achieve the target release kinetics. Understanding these critical material attributes (CMAs) is essential for developing a robust formulation with consistent performance [3] [2]:

  • Polymer concentration: Increasing HPMC K100M concentration from 10% to 30% w/w progressively decreases the release rate by forming a more extensive gel network with smaller pores and higher viscosity, thereby increasing the diffusion path length and resistance to drug release.

  • Polymer viscosity grade: Higher viscosity grades (K100M > K15M > K4M > K100LV) provide more sustained release due to thicker gel formation and slower erosion rates. HPMC K100M provides optimal release characteristics for 12-24 hour sustained release formulations.

  • Diluent type: Hydrophilic diluents like lactose promote faster release, while hydrophobic diluents like microcrystalline cellulose (MCC) retard drug release. MCC matrices showed only 85.2% release at 12 hours compared to 96.8% for lactose-based formulations.

  • Drug-polymer ratio: Higher polymer proportions extend release duration. A 1:2 drug-polymer ratio provided more prolonged release compared to 1:1 ratios at equivalent hardness values.

  • Manufacturing method: Wet granulation method produces more retarded release compared to direct compression due to better integration of drug and polymer.

Table 1: Effect of Formulation Variables on this compound Release from HPMC K100M Matrices

Formulation Variable Level/Type % Drug Release at 12 Hours Release Rate Constant (K, h⁻ⁿ) Release Exponent (n)
HPMC K100M Concentration 10% w/w 95.4% ± 2.3% 0.198 ± 0.012 0.589 ± 0.024
20% w/w 87.6% ± 1.8% 0.165 ± 0.009 0.612 ± 0.018
30% w/w 78.3% ± 2.1% 0.132 ± 0.008 0.643 ± 0.021
Diluent Type Lactose monohydrate 96.8% ± 1.9% 0.205 ± 0.011 0.572 ± 0.019
Microcrystalline cellulose 85.2% ± 2.4% 0.158 ± 0.010 0.625 ± 0.022
Manufacturing Method Direct compression 92.7% ± 2.1% 0.188 ± 0.010 0.598 ± 0.020
Wet granulation 84.9% ± 1.7% 0.152 ± 0.008 0.634 ± 0.017
Optimal Formulation Composition

Based on systematic evaluation of these variables, the optimized formulation for this compound sustained-release tablets (375 mg) should contain 20-30% w/w HPMC K100M as the rate-controlling polymer, with microcrystalline cellulose as diluent to provide additional release retardation, magnesium stearate (1% w/w) as lubricant, and talc (2% w/w) as glidant [2]. The wet granulation method using 5% w/v starch paste as binder produces granules with excellent flow properties (angle of repose < 30°) and compressibility (Carr's index 9.74-15.90%), resulting in tablets with consistent drug content (98.5-101.2%) and low friability (<0.8%) suitable for commercial production [2].

Table 2: Optimized this compound Sustained-Release Formulation Using HPMC K100M

Component Function Concentration (% w/w) Quantity per Tablet (mg)
This compound Active ingredient 55.0% 275.0
HPMC K100M Matrix-forming polymer 30.0% 150.0
Microcrystalline cellulose Diluent 12.0% 60.0
Starch paste (5% w/v) Binder 2.0%* 10.0*
Magnesium stearate Lubricant 1.0% 5.0
Talc Glidant 2.0% 10.0
Total 100% 500.0

Note: *Quantity adjusted during processing, dried granules contain residual solid content

Experimental Protocols and Methodologies

Formulation Preparation Protocol
3.1.1 Wet Granulation Method
  • Step 1: Weighing and sieving - Accurately weigh this compound (275.0 mg/tablet), HPMC K100M (150.0 mg/tablet), and microcrystalline cellulose (60.0 mg/tablet). Sieve all components through a 40-mesh screen to break aggregates and ensure uniform mixing.

  • Step 2: Dry mixing - Transfer the sieved materials to a suitable blender and mix geometrically for 15 minutes to achieve homogeneous powder blend.

  • Step 3: Granulation - Gradually add 5% w/v starch paste (approximately 30-35 mL per 100g of powder blend) while mixing to form a wet mass with appropriate consistency. The endpoint is reached when the mass holds together when squeezed in hand but breaks apart when lightly tapped.

  • Step 4: Sieving and drying - Pass the wet mass through a 16-mesh screen to form uniform granules. Dry the granules in a hot air oven at 55°C ± 5°C for 30-45 minutes until the moisture content reaches 2-3% (LOD method).

  • Step 5: Sizing and lubrication - Pass the dried granules through a 20-mesh screen to break aggregates. Add talc (2% w/w) and magnesium stearate (1% w/w) to the sized granules and mix gently for 2-3 minutes to avoid damaging the granule structure.

  • Step 6: Compression - Compress the lubricated granules using a rotary tablet press equipped with round, concave punches of 12.5 mm diameter to achieve tablet weight of 500 mg and hardness of 6-8 kg/cm² [2].

3.1.2 Direct Compression Method
  • Step 1: Weighing and sieving - Accurately weigh all components as per the formulation. Sieve this compound, HPMC K100M, and diluent through a 40-mesh screen.

  • Step 2: Blending - Mix the sieved materials geometrically in a polyethylene bag for 15 minutes to achieve uniform distribution.

  • Step 3: Lubrication - Add talc (2% w/w) and magnesium stearate (1% w/w) to the blend and mix gently for an additional 2-3 minutes.

  • Step 4: Compression - Compress the lubricated blend directly using appropriate tooling to achieve the target tablet properties [2].

In Vitro Dissolution Testing Protocol
  • Apparatus: USP Type II (paddle apparatus)
  • Dissolution medium: 900 mL phosphate buffer pH 7.4
  • Temperature: 37°C ± 0.5°C
  • Rotation speed: 50 rpm
  • Sampling time points: 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours
  • Sample volume: 5 mL with replacement with fresh medium
  • Analysis method: UV-Visible spectrophotometry at 332 nm after appropriate dilution and filtration through 0.45μm membrane filter [5] [2]

Table 3: Acceptance Criteria for this compound Sustained-Release Tablets

Time Point (Hours) Cumulative % Drug Released
1 15-30%
2 25-45%
4 40-65%
8 60-85%
12 75-95%
18 80-100%
24 >85%
Release Kinetics Analysis Protocol

To analyze the drug release mechanism from the HPMC K100M matrix tablets, fit the dissolution data to various mathematical models:

  • Zero-order model: Q = Q₀ + K₀t Where Q is the amount of drug released at time t, Q₀ is the initial amount, and K₀ is the zero-order release constant.

  • First-order model: Log Q = Log Q₀ + K₁t/2.303 Where K₁ is the first-order release constant.

  • Higuchi model: Q = K𝗍t¹/² Where K𝗍 is the Higuchi dissolution constant.

  • Korsmeyer-Peppas model: Mₜ/M∞ = Ktⁿ Where Mₜ/M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent indicating the release mechanism [2].

The release exponent (n) value interpretation for cylindrical matrix tablets:

  • n ≤ 0.45: Fickian diffusion
  • 0.45 < n < 0.89: Anomalous (non-Fickian) transport
  • n ≥ 0.89: Case-II transport (zero-order release)

For HPMC K100M-based this compound matrices, the typical n value ranges from 0.61 to 0.68, indicating anomalous transport where both diffusion and polymer relaxation contribute to drug release [3] [2].

In Vitro-In Vivo Correlation (IVIVC) Protocol

Bioavailability Study Protocol
  • Study design: Single-center, randomized, single-dose, open-label, 4-way crossover study
  • Subjects: 6 healthy male volunteers (age 18-45 years, BMI 18.5-24.9 kg/m²)
  • Formulations: Test sustained-release tablets (375 mg) and reference immediate-release tablets (500 mg)
  • Conditions: Fasting conditions with standard meal after 4 hours
  • Blood sampling: Pre-dose and at 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, and 24.0 hours post-dose
  • Sample processing: Collect blood in heparinized tubes, separate plasma by centrifugation, and store at -70°C until analysis
  • Analytical method: LC-MS/MS with validated method (linear range: 1.167-163.729 μg/mL)
  • Pharmacokinetic analysis: Non-compartmental analysis using Phoenix WinNonlin software to determine Cₘₐₓ, Tₘₐₓ, AUC₀–t, AUC₀–∞, and t₁/₂ [5]
IVIVC Model Development
  • Step 1: In vitro dissolution data collection - Obtain dissolution profiles for formulations with different release rates (slow, medium, fast) using the standardized dissolution method.

  • Step 2: In vivo absorption calculation - Use Wagner-Nelson or numerical deconvolution method to calculate the fraction of drug absorbed in vivo from plasma concentration-time data.

  • Step 3: Correlation development - Plot the fraction of drug dissolved in vitro against the fraction of drug absorbed in vivo for each time point. Apply linear regression analysis to establish the point-to-point (Level A) correlation.

  • Step 4: Model validation - Perform internal validation by calculating prediction errors for Cₘₐₓ and AUC using the established correlation. The prediction error should be ≤10% for average values and ≤15% for individual formulations [5] [6].

Figure 1: IVIVC Development and Validation Workflow for this compound Sustained-Release Formulations

Validation Protocols

Internal Validation Protocol
  • Objective: To evaluate the predictability of the IVIVC model for formulations used in developing the correlation.

  • Procedure:

    • Use the established IVIVC model to predict the in vivo performance of each formulation (slow, medium, and fast release).
    • Compare the predicted Cₘₐₓ and AUC values with the observed values from the bioavailability study.
    • Calculate the percent prediction error (%PE) for each parameter using the formulas:
      • %PE for Cₘₐₓ = [(Cₘₐₓ(observed) - Cₘₐₓ(predicted)) / Cₘₐₓ(observed)] × 100
      • %PE for AUC = [(AUC(observed) - AUC(predicted)) / AUC(observed)] × 100
  • Acceptance criteria: The average absolute %PE for Cₘₐₓ and AUC should be ≤10%, and the %PE for individual formulations should be ≤15% [5] [6].

External Validation Protocol
  • Objective: To verify the predictability of the IVIVC model for a new formulation not used in developing the correlation.

  • Procedure:

    • Develop a new test formulation with a release profile different from those used in model development.
    • Perform in vitro dissolution testing on the new formulation.
    • Use the established IVIVC model to predict the in vivo performance (Cₘₐₓ and AUC).
    • Conduct a bioavailability study with the new formulation to obtain observed Cₘₐₓ and AUC values.
    • Calculate the prediction errors as described in internal validation.
  • Acceptance criteria: The %PE for Cₘₐₓ and AUC should be ≤10% to demonstrate acceptable external predictability [5] [6].

Structural and Hydration Properties Analysis

Advanced analytical techniques provide insights into the structural and hydration properties of HPMC K100M matrices containing this compound:

  • Electron Paramagnetic Resonance (EPR): Measures microviscosity within the gel layer and internal pH of hydrated matrices. Studies show that HPMC K100M matrices with this compound maintain higher internal pH (approximately 7.0) compared to naproxen acid forms (pH ~5.0), enhancing drug solubility and promoting diffusion-controlled release [4].

  • Nuclear Magnetic Resonance (NMR): Evaluates water mobility and polymer chain dynamics. Higher molecular weight HPMC grades (K100M) exhibit greater water absorption capacity and swelling compared to lower viscosity grades.

  • Differential Scanning Calorimetry (DSC): Determines the state of water within the gel matrix and polymer-drug interactions. HPMC K100M with this compound shows increased fraction of non-freezable bound water (up to 2.2 hydration shells) compared to HPMC gel without drug (1.5 hydration shells), indicating enhanced water ordering and gel strength [4].

Figure 2: Hydration Mechanism and Drug Release from HPMC K100M Matrices Containing this compound

Conclusion and Regulatory Considerations

The application of HPMC K100M in this compound sustained-release formulations provides an effective approach to achieve 12-24 hour drug release with improved bioavailability compared to immediate-release products. The wet granulation method using 20-30% w/w polymer concentration with microcrystalline cellulose as diluent produces robust matrix tablets with consistent drug release profiles following anomalous transport mechanisms. The established Level A IVIVC with prediction errors within regulatory limits (≤15% for internal validation, ≤10% for external validation) enables the use of in vitro dissolution as a surrogate for in vivo bioavailability, supporting biowaivers for post-approval changes and reducing the need for extensive clinical studies [5] [6].

These application notes and protocols provide comprehensive guidance for researchers and formulation scientists in developing, optimizing, and validating this compound sustained-release formulations using HPMC K100M as the matrix-forming polymer. The systematic approach to formulation development, coupled with robust IVIVC establishment, ensures consistent product performance and facilitates regulatory approval through enhanced product understanding and quality-by-design principles.

References

Comprehensive Application Notes and Protocols for Developing Controlled-Release Naproxen Sodium Tablets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Controlled-Release Naproxen Sodium Tablets

This compound is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, prescribed for conditions ranging from arthritis to dysmenorrhea. With a relatively long half-life of approximately 13 hours, it is particularly suitable for extended-release formulations that can maintain therapeutic plasma concentrations for 24-hour periods with once-daily dosing. The development of controlled-release formulations presents unique challenges, including the need for precise release kinetics to prevent excessive plasma level fluctuations while ensuring sufficient initial drug release for prompt pain relief. These challenges necessitate specialized formulation strategies, manufacturing processes, and comprehensive analytical characterization to ensure consistent product quality, stability, and bioavailability.

The Biopharmaceutics Classification System (BCS) Class II characteristics of this compound, characterized by high permeability but poor solubility, further complicate formulation development. Recent advances in crystal engineering, polymeric matrix systems, and Quality by Design (QbD) approaches have enabled more predictable and robust formulation strategies. This document provides comprehensive application notes and experimental protocols to guide researchers and pharmaceutical development professionals in designing, optimizing, and evaluating controlled-release this compound tablets through scientifically sound methodologies and current regulatory standards.

Formulation Strategies and Composition Design

Bilayer Tablet Systems

Bilayer tablet technology represents an advanced approach to achieving optimized release profiles by combining immediate-release (IR) and extended-release (ER) components in a single dosage form. This strategy addresses the fundamental challenge of providing rapid onset of action while maintaining prolonged therapeutic effect.

  • IR/ER Combination Therapy: A patented bilayer formulation provides 24-hour analgesia by incorporating 300-320 mg of this compound in the immediate-release layer and 450-480 mg in the extended-release layer. This specific ratio (approximately 2:3 IR:ER) was found critical for achieving a plasma profile equivalent to taking 440 mg initial dose followed by 220 mg after 12 hours, but in a single administration. The IR layer ensures rapid pain relief within 30-60 minutes, while the ER layer maintains effective plasma concentrations for a full 24-hour period [1].

  • Polymer Selection for ER Layer: The extended-release component typically utilizes high-viscosity polymers such as hydroxypropyl methylcellulose (HPMC) with viscosity grades of 4000 cps or higher. These polymers form a gel matrix upon hydration, controlling drug release through a combination of diffusion and erosion mechanisms. The polymer-to-drug ratio in these systems typically ranges from 1:2 to 10:1, with optimal results achieved at approximately 15-30% polymer content depending on the desired release profile [2].

Matrix Tablet Systems

Hydrophilic matrix systems represent the most common approach for controlled-release formulations due to their manufacturing simplicity and cost-effectiveness. These systems utilize polymers that hydrate upon contact with gastrointestinal fluids, forming a gel layer that controls drug release through a combination of swelling, diffusion, and erosion mechanisms.

  • HPMC-Based Matrices: Controlled-release this compound tablets can be effectively formulated using high molecular weight HPMC (Methocel K15M, E4M) at concentrations as low as 4-9% w/w. This surprisingly low polymer content is sufficient to sustain drug release over 24 hours while maintaining acceptable tablet size. The molecular weight of the polymer significantly influences release kinetics, with higher molecular weight grades (e.g., 15,000 cps) providing more prolonged release compared to lower viscosity grades [2].

  • Combination Polymer Systems: Enhanced release control can be achieved through binary polymer systems combining HPMC with additional rate-controlling polymers such as polyvinylpyrrolidone (PVP) or sodium starch glycolate. These combinations can modify the gel strength and erosion characteristics, allowing more precise tuning of release profiles. The incorporation of channeling agents like microcrystalline cellulose (8.7%) can further modulate release kinetics by creating additional pathways for drug dissolution [3].

Solid Dispersion Approaches

For this compound, which faces solubility-limited absorption, solid dispersion techniques can significantly enhance dissolution characteristics, particularly for the immediate-release component of controlled-release systems.

  • Carrier Selection: Research demonstrates that solid dispersions prepared with sodium starch glycolate (at 1:2 drug:carrier ratio) and combinations of PEG-8000 with sodium starch glycolate (1:1:1 ratio) can increase dissolution rates by 5.4 to 6.5 times compared to pure naproxen. This enhancement is attributed to the complete transformation of the drug to amorphous form with entire loss of crystallinity, as confirmed by DSC, PXRD, and SEM analysis [4].

  • In Vivo Correlation: These solid dispersion formulations (designated SDN-2 and SDN-5) demonstrated significantly enhanced analgesic activity in mouse models compared to pure naproxen using both tail immersion and writhing tests (p < 0.01), confirming the therapeutic relevance of the improved dissolution characteristics [4].

Table 1: Comparative Analysis of Formulation Strategies for Controlled-Release this compound Tablets

Formulation Approach Key Components Drug Loading Release Mechanism Advantages
Bilayer Tablet IR layer: this compound, disintegrant; ER layer: this compound, HPMC (15-30%) 750-800 mg total (300-320 mg IR, 450-480 mg ER) Immediate release (disintegration) + extended release (matrix diffusion) Rapid onset + prolonged duration; optimized PK profile
Matrix Tablet This compound, HPMC (4-9%), lubricant 500-1200 mg Diffusion and erosion through hydrated gel layer Manufacturing simplicity; cost-effectiveness
Solid Dispersion This compound, sodium starch glycolate, PEG-8000 Varies (typically 30-50% of formulation) Enhanced dissolution via amorphous state Significantly improved dissolution rates

Manufacturing Processes and Critical Parameters

Direct Compression Methods

Direct compression represents the most efficient and preferred manufacturing method for controlled-release this compound tablets, particularly for matrix-based systems. This process involves fewer unit operations, reduces thermal and moisture exposure, and is generally more cost-effective than granulation techniques.

  • Powder Blend Preparation: The successful direct compression of this compound formulations depends heavily on achieving optimal powder flow and homogeneous distribution of API and excipients. Studies demonstrate that this compound itself exhibits poor flow properties (angle of repose: 46.1°, compressibility index: 45.1%, Hausner ratio: 1.82), necessitating the inclusion of glidants and proper mixing techniques to ensure uniform die filling and consistent tablet weight [5].

  • Mixing Technique Optimization: Comparative studies of mixing equipment reveal that vibratory ball mills produce blends with the best API content uniformity, while V-type mixers yield tablets with the most consistent weight and thickness despite poorer powder flow characteristics. Planetary ball mills operated at intermediate speeds (300 rpm) represent a compromise, offering reasonable uniformity with lower energy input. The optimal mixing time must be determined specifically for each system, as overmixing in high-energy equipment can lead to particle segregation and increased variability [5].

Granulation Techniques

For formulations requiring improved flow properties or content uniformity, granulation represents a valuable processing option. Both fluid bed and high-shear granulation have been successfully applied to this compound controlled-release formulations.

  • Fluid Bed Granulation: A modified granulation procedure using a top-spray fluid bed granulator (GPCG 15/30) with purified water as granulating liquid can produce granules with controlled hydrate composition. Critical parameters include inlet air temperature (25-40°C), spray rate, and atomization pressure, which collectively influence the transformation between this compound hydrate forms. Achieving a loss on drying (LOD) of at least 21% after spraying is essential for facilitating the formation of the desired mixture of dihydrate and tetrahydrate forms [3].

  • High-Shear Granulation: Previous research has demonstrated that high-shear mixers can produce this compound granules with a mixture of dihydrate (NapSo∗2∗H2O) and tetrahydrate (NapSo∗4∗H2O) forms using a specific protocol: maintaining temperature at 25°C during 22 minutes of granulation with a 5% PVP solution, followed by careful drying under vacuum for 30 minutes at 25°C. This process yields granules with optimal compression behavior, allowing reduced main compression force while maintaining tablet hardness [3].

Tablet Compression

The compression phase represents a critical unit operation where numerous formulation and process parameters interact to determine final tablet quality.

  • Compression Force Optimization: Studies indicate that a main compression force of approximately 26 kN has a major impact on drug release by inducing phase transitions of existing hydrates. This compression force can transform crystalline components to amorphous structures, significantly influencing dissolution characteristics. Formulators must balance the need for sufficient hardness (typically 50-100 N for controlled-release tablets) with the potential for compression-induced phase transformations [3].

  • Hydrate Transformation Management: During compression, this compound can undergo transformation between different hydrate states (anhydrous, monohydrate, dihydrate, tetrahydrate), with significant implications for tablet hardness and drug release [3]. Quantitative phase analysis via X-ray diffraction with Rietveld refinement is recommended to monitor these transformations and ensure consistent product performance.

Table 2: Critical Process Parameters and Their Impact on Tablet Quality

Process Parameter Optimal Range Impact on CQAs Control Strategy
Mixing Time (Vibratory Ball Mill) 5 minutes Maximum content uniformity; prolonged mixing increases variability Monitor blend uniformity; establish validated mixing range
Compression Force ~26 kN Affects hardness and hydrate transformation; excessive force may retard release Implement pre-compression profiling; monitor tablet hardness
Granulation Endpoint (LOD) ≥21% after spraying Determines hydrate composition and subsequent compressibility In-process NIR monitoring; controlled drying kinetics
HPMC Particle Size Fine powder (80-100 mesh) Influences hydration rate and gel formation characteristics Supplier qualification; incoming material testing

Analytical Methods and Quality Control

In Vitro Dissolution Testing

Dissolution testing serves as a critical quality attribute for controlled-release this compound tablets, providing essential information about release kinetics and potential in vivo performance.

  • Apparatus and Conditions: The USP Apparatus 2 (paddle) is typically employed with 900 mL of dissolution medium maintained at 37°C ± 0.5°C. For quality control purposes, a simplified HPLC method with bypass configuration (eliminating the chromatographic column) provides rapid analysis (<2 minutes) while maintaining precision (RSD ≈ 2.2%) and adequate sensitivity for naproxen detection. This approach is particularly valuable for high-throughput environments while remaining compliant with regulatory requirements [5].

  • Dissolution Media Selection: Given naproxen's pH-dependent solubility, a progressive pH gradient protocol is recommended to simulate gastrointestinal transit conditions: 2 hours in 0.1N HCl (pH 1.2), followed by phosphate buffer (pH 4.5) for 3 hours, and finally phosphate buffer (pH 6.8) for the remaining duration. This multi-media approach provides better prediction of in vivo performance compared to single-medium methods [1].

Content Uniformity and Assay

Ensuring uniform distribution of this compound throughout the powder blend and finished tablets is essential for dose consistency, particularly for direct compression formulations.

  • Sample Preparation: Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 100 mg of this compound to a 100 mL volumetric flask, add about 70 mL of methanol, shake for 30 minutes, then dilute to volume with methanol. Filter through a 0.45-μm membrane filter, discard the first few mL of filtrate, and dilute the subsequent filtrate with mobile phase to obtain a solution containing approximately 1 mg/mL of this compound [5].

  • Chromatographic Conditions: Utilize a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of methanol:phosphate buffer pH 7.0 (60:40 v/v) at a flow rate of 1.0 mL/min. Detection should be performed at 254 nm with an injection volume of 20 μL. The method should be validated for specificity, accuracy, precision, linearity, and robustness according to ICH guidelines [5].

Solid-State Characterization

The hydrate state of this compound significantly influences critical quality attributes including compressibility, tablet hardness, and drug release, necessitating comprehensive solid-state characterization.

  • X-Ray Powder Diffraction (XRPD) with Rietveld Analysis: This quantitative method enables precise determination of hydrate phase composition in final tablets. Specimens should be prepared in a side-loading holder to minimize preferred orientation and analyzed using a Bragg-Brentano diffractometer with CuKα radiation (40 kV, 40 mA) over the range 5-40° 2θ with a step size of 0.02° and counting time of 2-3 seconds per step. Rietveld refinement against known crystal structures allows quantification of phase composition with accuracy sufficient to detect clinically relevant changes [3].

  • Thermal Analysis: Simultaneous TGA-DSC analysis provides complementary information about hydrate composition through characteristic dehydration events. Typical conditions include heating rates of 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min). The dihydrate and tetrahydrate forms exhibit distinct endothermic peaks between 60-120°C corresponding to water loss [3].

Experimental Protocols

Protocol 1: Preparation of Bilayer Tablets with IR/ER Layers

This protocol describes the manufacturing of biphasic release tablets containing 300-320 mg in the immediate-release layer and 450-480 mg in the extended-release layer for 24-hour analgesia.

Table 3: Formulation Composition for Bilayer Tablets

Component IR Layer (%) ER Layer (%) Function
This compound 45.5 58.5 Active Pharmaceutical Ingredient
Microcrystalline Cellulose 40.0 20.0 Diluent/Disintegrant (IR), Filler (ER)
HPMC K15M - 15.0 Release-Retarding Polymer
Croscarmellose Sodium 8.0 - Disintegrant
PVP K30 4.0 4.0 Binder
Magnesium Stearate 1.5 1.5 Lubricant
Colloidal Silicon Dioxide 1.0 1.0 Glidant

Manufacturing Procedure:

  • Separate Blending: Prepare IR and ER layer blends separately. For each layer, mix this compound with excipients (except lubricants) using a vibratory ball mill for 5 minutes at moderate intensity.

  • Lubrication: Pass each blend through a 40-mesh screen, add magnesium stearate and colloidal silicon dioxide, and mix for an additional 2 minutes in a V-blender.

  • Sequential Compression: Using a bilayer tablet press, first load the ER layer powder and apply a light pre-compression force (2-4 kN), then add the IR layer powder and compress at 25-30 kN main compression force. Adjust fill depths to achieve target layer weights.

  • In-Process Controls: Monitor tablet weight, hardness (target: 80-100 N), and thickness every 30 minutes during compression.

  • Post-Compression Testing: Assess tablets for weight variation, friability (<0.8%), and dissolution profile according to Section 4.1 specifications [1].

Protocol 2: Hydrate Composition Analysis via XRPD-Rietveld Method

This protocol describes the quantitative analysis of this compound hydrate forms in finished tablets to monitor compression-induced phase transformations.

Equipment and Materials:

  • X-ray diffractometer with CuKα radiation
  • Side-loading sample holder
  • Silicon standard reference material (NIST SRM 640e)
  • Reference crystal structures of this compound hydrates

Procedure:

  • Sample Preparation: Carefully grind three representative tablets in a mortar and pestle until a homogeneous powder is obtained. Avoid excessive pressure that might induce phase transitions. Pack the powder into a side-loading sample holder to minimize preferred orientation.

  • Instrument Calibration: Verify instrument alignment using silicon standard according to manufacturer's instructions. Ensure peak position accuracy within ±0.02° 2θ.

  • Data Collection: Scan from 5° to 40° 2θ with a step size of 0.02° and counting time of 3 seconds per step. Maintain consistent sample rotation (if available) at 15 rpm throughout data collection.

  • Phase Quantification: Process data using Rietveld refinement software. Input known crystal structures of this compound hydrate forms (anhydrous, monohydrate, dihydrate, tetrahydrate). Refine scale factors, unit cell parameters, and background coefficients until satisfactory fit is achieved (Rwp < 10%).

  • Interpretation: Report quantitative phase composition as weight percentage of each hydrate form. Significant variation (>5%) in dihydrate/tetrahydrate ratio between granules and compressed tablets indicates compression-induced transformation [3].

Protocol 3: Direct Compression of HPMC Matrix Tablets

This protocol outlines the manufacturing of once-daily controlled-release matrix tablets using direct compression technology.

Formulation:

This compound (85.0%), HPMC K4M (8.0%), microcrystalline cellulose (5.0%), magnesium stearate (1.0%), and colloidal silicon dioxide (1.0%).

Procedure:

  • Powder Preparation: Pass all components except lubricants through a 40-mesh screen to deagglomerate and ensure uniform particle size distribution.

  • Mixing: Charge screened materials into a V-type mixer and blend for 20 minutes at 20 rpm. Collect blend samples from at least 10 locations to verify homogeneity (RSD of this compound content <2%).

  • Final Lubrication: Add magnesium stearate and colloidal silicon dioxide to the blended powders and mix for an additional 3 minutes.

  • Compression: Compress the final blend using a rotary tablet press equipped with pre-compression and main compression stations. Set target parameters: tablet weight 750 mg (for 600 mg this compound), hardness 70-90 N, and thickness 5.0-5.5 mm.

  • Quality Verification: Perform in-process controls every 30 minutes during compression, including weight variation (±5% of target), hardness, thickness, and appearance. Dedicate tablets for dissolution testing according to the method described in Section 4.1 [2].

QbD Approach and Critical Parameter Management

The Quality by Design (QbD) framework provides a systematic methodology for identifying, understanding, and controlling critical formulation and process parameters to ensure consistent product quality.

Critical Quality Attributes (CQAs)

For controlled-release this compound tablets, the following CQAs should be established:

  • Drug Release Profile: The dissolution profile represents a primary CQA, with specifications typically including not less than 20% release at 2 hours (to ensure adequate initial release), between 45-65% at 6 hours, and not less than 80% at 24 hours. The similarity factor (f2) should be ≥50 when compared to the reference profile.

  • Content Uniformity: According to pharmacopeial standards, the acceptance value (AV) must be ≤15.0%, with no individual tablet outside 85-115% of label claim.

  • Tablet Hardness: Maintained between 70-100 N to ensure mechanical integrity while avoiding excessively slow release due to over-compression.

Risk Assessment and Control Strategy

A thorough risk assessment using Ishikawa (fishbone) diagram methodology should identify and prioritize factors potentially impacting CQAs:

  • Material Attributes: this compound hydrate form, polymer viscosity and particle size, lubricant distribution.

  • Process Parameters: Mixing time and intensity, compression force and speed, environmental humidity control.

Based on this assessment, a control strategy should include:

  • Material Specifications: Establish acceptance criteria for raw material attributes identified as critical (e.g., HPMC viscosity, this compound hydrate composition).

  • Process Controls: Define validated operating ranges for critical process parameters (CPPs) such as mixing time (5±1 minute for vibratory ball mill) and compression force (26±2 kN).

  • Real-Time Release Testing: Implement appropriate PAT tools where justified, such as NIR for blend uniformity or tablet composition analysis [6].

Visualization of Formulation Development Workflow

The following diagram illustrates the systematic development approach for controlled-release this compound tablets, integrating QbD principles and critical decision points:

G Controlled Release Tablet Development Workflow Start Define QTPP (Target Product Profile) CQA Identify CQAs (Drug Release, Content Uniformity) Start->CQA QbD Approach Formulation Formulation Strategy Selection CQA->Formulation Risk Assessment Material Material Attribute Evaluation Formulation->Material CMA Identification Process Process Development & Optimization Material->Process DOE Design Characterization Product Characterization & Testing Process->Characterization CPP Definition Control Control Strategy Implementation Characterization->Control Design Space End Final Product Specification Control->End Quality Assurance

Visualization of this compound Hydrate Transformation Pathway

The following diagram illustrates the complex transformation pathways between different this compound hydrate forms during processing and their impact on final product quality:

G This compound Hydrate Transformation Pathways Anhydrous Anhydrous This compound Granulation Granulation Process (High Shear/Fluid Bed) Anhydrous->Granulation Controlled Hydration Monohydrate Monohydrate Form DrugRelease Final Drug Release Profile Monohydrate->DrugRelease Standard Release Dihydrate Dihydrate Form (Pivotal Intermediate) Tetrahydrate Tetrahydrate Form Dihydrate->Tetrahydrate Increased Humidity Compression Tablet Compression (~26 kN Force) Dihydrate->Compression Granules to Compression Tetrahydrate->Dihydrate Dehydration Amorphous Amorphous Structure (Compression-Induced) Amorphous->DrugRelease Enhanced Dissolution Granulation->Dihydrate Optimal Conditions 25°C, LOD ≥21% Granulation->Tetrahydrate Excess Water Compression->Monohydrate Partial Crystallization Compression->Amorphous Phase Transformation

Conclusion

The development of robust controlled-release this compound tablets requires careful consideration of multiple formulation strategies, processing techniques, and comprehensive analytical characterization. The application of QbD principles provides a structured framework for identifying and controlling critical parameters that influence product performance. Particular attention must be paid to the hydrate transformations of this compound during processing, as these significantly impact critical quality attributes including tablet hardness and drug release profiles.

The protocols and application notes presented in this document provide a scientifically sound foundation for developing high-quality controlled-release this compound tablets. By integrating current research findings with practical manufacturing considerations, pharmaceutical scientists can optimize formulation strategies to achieve desired release characteristics while ensuring consistent product quality. Continued advancement in process analytical technologies and predictive modeling will further enhance our ability to design robust controlled-release systems that maximize therapeutic benefits while minimizing side effects.

References

Comprehensive Application Notes and Protocols for Freeze-Drying Naproxen Sodium Nanocomposites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Freeze-Drying Nanocomposites

Freeze-drying, or lyophilization, is a critical processing step for enhancing the long-term stability of nanoparticulate drug delivery systems. For naproxen sodium nanocomposites, this process converts unstable aqueous suspensions into stable solid dosage forms while preserving nanoparticle characteristics, drug loading, and biological activity. Freeze-drying removes water through sublimation under vacuum conditions, preventing nanoparticle aggregation and degradation that often occurs in liquid formulations during storage [1] [2]. The process is particularly valuable for nanocomposites containing non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, where maintaining nanoparticle integrity directly impacts reduced gastrointestinal toxicity and improved therapeutic efficacy demonstrated in preclinical models [3].

Formulation Considerations for this compound Nanocomposites

Nanoparticle System Selection

This compound has been successfully incorporated into various nanocarrier systems, each with distinct freeze-drying requirements:

  • Solid Lipid Nanoparticles (SLNs): Benefit from freeze-drying to prevent particle aggregation and drug leakage during storage [1]
  • Mesoporous Silica Systems: SBA-15 and MCM-41 types require stabilization to maintain pore structure and drug loading capacity [4] [5]
  • Polymeric Nanocomposites: Including ZIF-polymer hybrids that offer controlled release properties [6]
  • Drug Nanocrystals: this compound nanocrystals prepared by desolvation techniques show improved dissolution profiles [7]
Cryoprotectant and Lyoprotectant Selection

The choice of protective agents is critical for maintaining nanoparticle integrity during freeze-drying. These compounds protect nanoparticles through mechanisms of vitrification and water replacement, preserving particle size and distribution.

Table 1: Cryoprotectant and Lyoprotectant Efficacy for Nanocomposite Formulations

Protectant Category Specific Agents Optimal Concentration Protection Mechanism Formulation Compatibility
Disaccharides Trehalose, Sucrose, Maltose, Lactose 1:1 to 5:1 (w/w, protectant:lipid) Vitrification, Hydrogen Bonding SLNs, Polymeric NPs, Liposomes
Monosaccharides Glucose, Fructose 1:1 to 3:1 (w/w, protectant:lipid) Osmotic Stabilization, Water Replacement Nanocrystals, Mesoporous Silica
Polyols Sorbitol, Mannitol, Glycerol 1:1 to 2:1 (w/w, protectant:lipid) Crystallization Inhibition SLNs, Nanosuspensions
Polymers PVA, PVP, PEG 0.5-5% (w/v) Steric Stabilization, Surface Adsorption All nanocomposite systems

Recent studies demonstrate that disaccharides, particularly trehalose and sucrose, provide superior protection for this compound nanocomposites. For solid lipid nanoparticles, a 1:1 weight ratio of trehalose to lipid content effectively maintained particle size distribution after lyophilization [1]. Polyvinyl alcohol (PVA) has shown particular efficacy as a stabilizer for this compound nanoparticles, providing both colloidal stability before freeze-drying and protection during lyophilization [3] [7].

Buffer and pH Considerations

The selection of appropriate buffering systems significantly impacts freeze-drying success:

  • Tris buffer (5 mM, pH 7.4) demonstrates superior performance over PBS in maintaining nanoparticle characteristics post-lyophilization, with significantly better preservation of encapsulation efficiency and particle size [8]
  • Buffer concentration should be minimized to reduce crystallinity during freezing, which can damage nanoparticle structure
  • For pH-sensitive nanocomposites, the buffer must maintain stability throughout the freeze-drying process

Freeze-Drying Process Parameters and Optimization

Freezing Stage Optimization

The freezing stage establishes the foundation for successful primary drying. Controlled ice crystal formation is essential for creating appropriate pore structure in the final cake.

Table 2: Freezing Stage Parameters and Optimization Recommendations

Parameter Impact on Product Quality Optimal Settings Experimental Monitoring
Freezing Rate Ice crystal size, pore structure, nanoparticle integrity 0.5-1.5°C/min Thermal probes, freeze-drying microscope
Final Freezing Temperature Complete solidification, amorphous phase formation -40°C to -50°C Resistance thermal detectors (RTDs)
Annealing Time Ice crystal maturation, uniformity 1-4 hours (if required) Thermal analysis (DSC)
Controlled Nucleation Batch uniformity, drying rate Pressure or temperature induced Visual inspection, temperature mapping

Implementation of controlled nucleation techniques near the equilibrium freezing point promotes the formation of larger ice crystals, resulting in increased drying rates and reduced batch-to-batch variability [1]. The freezing protocol must ensure complete solidification of the formulation while avoiding damage to the nanocomposite structure.

Primary Drying Phase

Primary drying removes frozen water through sublimation under vacuum conditions. This is the most time-consuming phase of lyophilization.

G cluster_sublimation Sublimation Physics Start Start FD1 Shelf Temperature -10°C to -40°C Start->FD1 FD2 Chamber Pressure 0.1-0.3 mbar FD1->FD2 FD3 Product Temperature Maintain 2-5°C below Tc FD2->FD3 FD4 Drying Endpoint (Pirani gauge, product temp) FD3->FD4 End End FD4->End S1 Ice Crystals in Frozen Matrix S3 Water Vapor Migration to Condenser S1->S3 Sublimation ΔH=2800 J/g S2 Heat Transfer From Shelf S2->S1 Energy Input S4 Vapor Condensation at -50°C to -80°C S3->S4 Pressure Gradient

Primary Drying Workflow and Physics

Critical parameters for primary drying of this compound nanocomposites:

  • Shelf temperature: -10°C to -40°C, depending on formulation Tg'
  • Chamber pressure: 0.1-0.3 mbar, optimized for heat transfer
  • Product temperature: Must remain 2-5°C below the collapse temperature (Tc) throughout primary drying
  • Process monitoring: Use of comparative pressure measurement (Pirani vs. capacitance manometer) to determine drying endpoint

The energy-intensive sublimation process requires approximately 2800 J/g of ice, emphasizing the importance of efficient heat transfer from shelf to product [2]. The temperature gradient between the product and condenser (typically 15-20°C) drives the vapor flow from the product chamber to the condenser.

Secondary Drying Phase

Secondary drying removes unfrozen bound water through desorption:

  • Shelf temperature: Gradually increased to 25-40°C
  • Chamber pressure: Further reduced to 0.01-0.05 mbar
  • Duration: 4-10 hours, depending on cake thickness and vial type
  • Endpoint determination: When product residual moisture reaches 1-3%

The secondary drying phase is complete when the residual moisture content reaches pharmaceutically acceptable levels, typically 1-3% for nanocomposite formulations [1] [2].

Quality by Design (QbD) Approach to Process Development

Critical Quality Attributes (CQAs)

Identification and monitoring of CQAs ensures final product quality:

  • Particle size and polydispersity index (PDI): Maintained within ±10% of pre-lyophilization values
  • Drug encapsulation efficiency: >90% retention after lyophilization
  • Residual moisture content: 1-3% for optimal stability
  • Reconstitution time: <2 minutes for rapid clinical use
  • Cake appearance: Uniform, white structure without collapse
  • Biological activity: Preservation of therapeutic efficacy demonstrated through in vitro and in vivo testing [3] [8]
Critical Process Parameters (CPPs)

Table 3: Critical Process Parameters and Their Impact on Quality Attributes

Process Parameter Impact on CQAs Control Strategy Acceptable Range
Freezing Rate Particle size, cake morphology Controlled nucleation, thermal treatment 0.5-1.5°C/min
Primary Drying Temperature Cake collapse, nanoparticle aggregation Maintain below Tc Product dependent
Primary Drying Pressure Drying rate, heat transfer Pressure control system 0.1-0.3 mbar
Secondary Drying Temperature Residual moisture, chemical stability Ramp rate control 25-40°C
Secondary Drying Time Residual moisture, stability Fixed duration or endpoint criteria 4-10 hours

Implementation of a QbD approach enables systematic process optimization, reducing development time and costs while ensuring robust manufacturing. Through QbD, manufacturers can establish a design space where defined parameter variations consistently produce products meeting all quality specifications [2].

Detailed Experimental Protocol

Pre-formulation and Cryoprotectant Screening
  • Nanocomposite Preparation: Prepare this compound nanocomposites using appropriate method (solvent evaporation, high-pressure homogenization, or desolvation) [7]
  • Cryoprotectant Screening: Evaluate multiple cryoprotectants at different ratios (1:1 to 5:1, cryoprotectant:nanoparticle) using freeze-thaw tests
  • Analytical Assessment: Characterize particle size, PDI, and zeta potential after freeze-thaw cycling
  • Formulation Selection: Select optimal cryoprotectant and concentration based on preservation of nanoparticle characteristics
Freeze-Drying Cycle Development

Complete Freeze-Drying Cycle for this compound Nanocomposites

5.2.1 Freezing Phase Protocol
  • Load vials onto pre-cooled shelves (5°C)
  • Decrease shelf temperature to -50°C at a controlled rate of 1°C/min
  • Hold at -50°C for 2 hours to ensure complete freezing
  • Optional: Implement annealing step if required for crystal structure modification
5.2.2 Primary Drying Protocol
  • Reduce chamber pressure to 0.2 mbar
  • Maintain shelf temperature at -30°C for primary drying
  • Monitor product temperature using RTD probes to ensure it remains below collapse temperature
  • Continue primary drying for 24-48 hours, depending on fill depth
  • Confirm endpoint using pressure rise test or product temperature convergence with shelf temperature
5.2.3 Secondary Drying Protocol
  • Gradually increase shelf temperature to 30°C at 0.2°C/min
  • Reduce chamber pressure to 0.03 mbar
  • Maintain conditions for 6 hours to achieve target residual moisture
  • Backfill chamber with dry nitrogen gas
  • Stopper vials under partial vacuum (0.5 bar)
Post-Lyophilization Characterization
  • Visual Inspection: Assess cake appearance for collapse, melt-back, or shrinkage
  • Reconstitution Test: Reconstitute with original volume of water for injection, record time to complete dissolution
  • Particle Analysis: Determine particle size, PDI, and zeta potential of reconstituted nanoparticles
  • Drug Encapsulation: Measure drug content and encapsulation efficiency using HPLC
  • Residual Moisture: Determine using Karl Fischer titration
  • Stability Assessment: Monitor physical and chemical stability at recommended storage conditions

Troubleshooting Common Issues

  • Cake Collapse: Increase primary drying time, reduce shelf temperature during primary drying, or reformulate with higher Tg' excipients
  • Nanoparticle Aggregation: Optimize cryoprotectant type and concentration, implement faster freezing rate, or add surfactants to formulation
  • Poor Reconstitution: Reduce solid content, incorporate porosity enhancers, or optimize freezing protocol
  • High Residual Moisture: Extend secondary drying time, increase secondary drying temperature, or ensure proper vacuum during secondary drying
  • Drug Degradation: Optimize formulation with antioxidants, adjust buffer composition, or implement modified processing conditions

Conclusion

The successful freeze-drying of this compound nanocomposites requires careful attention to formulation components, particularly cryoprotectant selection, and precise control of process parameters. Through systematic implementation of QbD principles and thorough characterization at each development stage, researchers can achieve stable lyophilized nanocomposites with preserved nanoparticle characteristics and drug delivery performance. The optimized protocols outlined in this document provide a foundation for developing commercially viable lyophilized this compound nanocomposite products with enhanced stability and therapeutic benefits.

References

Comprehensive Application Notes: Rietveld Refinement Analysis of Naproxen Sodium Hydrates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naproxen Sodium Hydrates & Analysis Needs

This compound is a widely used non-steroidal anti-inflammatory drug (NSAID) that exists in multiple solid forms including an anhydrate (AH), monohydrate (MH), two dihydrate polymorphs (DH-I and DH-II), and a tetrahydrate (TH). These hydrate forms exhibit distinct physicochemical properties that directly impact pharmaceutical product quality, stability, and performance. The transformation pathways between these hydrates are complex and influenced by environmental factors such as temperature and relative humidity. Understanding and quantifying these solid forms is crucial for pharmaceutical development and manufacturing, as hydrate transitions can affect drug processability, solubility, and bioavailability.

Rietveld refinement provides a powerful approach for the quantitative analysis of crystalline phases in this compound formulations. Unlike conventional qualitative X-ray powder diffraction methods, Rietveld refinement enables accurate phase quantification even when dealing with overlapping diffraction peaks, which commonly occur in complex mixtures of pharmaceutical hydrates. This technique has proven particularly valuable for this compound due to its polymorphic landscape and the presence of multiple hydrate species that can interconvert during pharmaceutical processing operations such as granulation, drying, and tablet compression.

Crystal Structures of this compound Hydrates

Structural Characteristics and Relationships

The crystal structures of this compound hydrates feature layered arrangements with Na+/carboxylate/H₂O sections alternating with sections containing the naproxen molecules. The structural relationships between these hydrate forms explain their transformation behavior:

  • DH-I is structurally similar to MH, containing face-to-face arrangements of the naphthalene rings
  • DH-II is comparable to AH in the naproxen region, containing edge-to-face arrangements of the naphthalene rings
  • This structural similarity permits topotactic transformation between AH and DH-II, and between MH and DH-I, but requires re-organization of the naproxen molecules for transformation between any other pair of structures

The structural landscape is further complicated by the existence of a tetrahydrate co-crystal with lactose (NaN-Lact-4H₂O), which features a monoclinic lattice (space group P2₁) with an asymmetric unit containing one molecule each of lactose and naproxen, one sodium ion, and four water molecules.

Summary of this compound Hydrate Phases

Table 1: Crystalline Phases of this compound

Hydrate Form Abbreviation Water Content Structural Features Stability Conditions
Anhydrate AH 0% Edge-to-face naphthalene arrangements Stable at RH < 43%
Monohydrate MH ~5.4% Intermediate between DH-I and AH Forms plateau in dehydration of dihydrates
Dihydrate Polymorph I DH-I ~10.8% Face-to-face naphthalene arrangements Forms from MH hydration
Dihydrate Polymorph II DH-II ~10.8% Edge-to-face naphthalene arrangements Directly from AH at 25°C/55% RH
Tetrahydrate TH ~21.6% Highest hydration state Forms at RH ≥ 75%

Table 2: Transformation Pathways of this compound Hydrates

Starting Phase Conditions Resulting Phase Transformation Type
AH 25°C/55% RH DH-II Topotactic
AH 50°C/50% RH MH → DH-I Non-topotactic
MH 25°C/55% RH or 50°C/80% RH DH-I Topotactic
DH-I Dehydration MH → AH Sequential
DH-II Dehydration AH Direct
DH-II High humidity TH More readily than DH-I to TH

Experimental Preparation & Data Collection

Sample Preparation Protocols

Sample preparation is critical for obtaining high-quality diffraction data for Rietveld refinement. The following protocols ensure reproducible results:

  • Reference Standards Preparation: Prepare pure phases of each hydrate form using controlled crystallization conditions:

    • AH: Dry at 40°C under vacuum for 24 hours
    • MH: Recrystallize from ethanol-water (79 mol% EtOH) at room temperature
    • DH-I: Dissolve 500 mg AH in 79 mol% EtOH (4.62 ml EtOH + 0.38 ml H₂O) at 60°C, filter, and cool slowly to room temperature
    • DH-II: Expose AH to 55% RH at 25°C for 72 hours
    • TH: Expose AH to ≥75% RH at 25°C for 48 hours
  • Handling Considerations: To prevent phase transformations during analysis, transfer crystals rapidly from mother liquor to perfluoropolyether oil and into the nitrogen cryostream on the diffractometer (150 K) when collecting single-crystal data for structure determination.

  • Sample Loading: For powder samples, use spinner capillaries in reflection or transmission modes to ensure random orientation and minimize preferred orientation effects that can compromise Rietveld analysis.

Data Collection Parameters

X-ray diffraction data should be collected using the following instrument parameters optimized for this compound hydrates:

  • Instrumentation: Panalytical X'Pert Pro diffractometer or equivalent
  • Radiation: Cu Kα (λ = 1.5418 Å), with voltage and current set to 45 kV and 40 mA, respectively
  • Divergence Slits: Fixed or automatic divergence slits with 10 mm beam mask
  • Data Collection Range: 3° to 40° 2θ for routine analysis, extendable to 5° to 70° 2θ for structure refinement
  • Step Size: 0.013° 2θ
  • Scan Speed: 10-60 seconds per step depending on sample crystallinity
  • Sample Stage: Spinning at 1-2 revolutions per second to improve particle statistics

For temperature-dependent studies to monitor phase transformations, use a variable-temperature stage with controlled humidity capability, collecting data at 5-10°C intervals during heating/cooling cycles.

Rietveld Refinement Methodology

Refinement Workflow and Procedures

The Rietveld refinement process for this compound hydrates follows a systematic workflow to ensure accurate phase identification and quantification:

G Start Start Rietveld Analysis DataCollection Data Collection: XRD pattern of sample Start->DataCollection InitialModel Create Initial Model: Crystal structures of known hydrate phases DataCollection->InitialModel Background Refine Background Parameters InitialModel->Background Lattice Refine Lattice Parameters Background->Lattice Profile Refine Profile Parameters Lattice->Profile Scale Refine Scale Factors (Phase Quantities) Profile->Scale Preferred Refine Preferred Orientation Scale->Preferred Convergence Convergence Criteria Met? Preferred->Convergence Iterative Refinement Convergence->Profile No Results Final Quantitative Phase Analysis Convergence->Results Yes

Figure 1: Rietveld Refinement Workflow for this compound Hydrate Analysis

Initial Model Setup begins with obtaining crystal structures from databases or literature. For this compound hydrates, the known structures include:

  • AH and MH structures are available in the Cambridge Structural Database
  • DH-I structure can be determined from twinned single crystals
  • DH-II structure may require determination from powder X-ray diffraction combined with solid-state ¹³C and ²³Na MAS NMR and DFT-D calculations

Refinement Procedure follows this sequence:

  • Background refinement using a 5th-order polynomial function
  • Lattice parameter refinement for each phase present
  • Profile shape refinement using the fundamental parameters approach or Thompson-Cox-Hastings pseudo-Voigt function
  • Scale factor refinement to determine phase abundances
  • Preferred orientation correction using spherical harmonics or March-Dollase function
  • Atomic coordinate refinement if data quality permits

Quality Assessment includes evaluation of agreement factors:

  • Rₚ (Profile R-factor): Target < 10%
  • R_wp (Weighted Profile R-factor): Target < 12%
  • R_exp (Expected R-factor): Calculate from data quality
  • GOF (Goodness of Fit): Target 1.0-1.2
Critical Parameters and Troubleshooting

Table 3: Rietveld Refinement Parameters for this compound Hydrates

Refinement Parameter Recommended Function Notes
Background 5th-order Chebyshev polynomial Higher terms may be needed for complex backgrounds
Profile function Thompson-Cox-Hastings pseudo-Voigt Appropriate for laboratory X-ray sources
Preferred orientation March-Dollase or spherical harmonics Essential for plate-like naproxen crystals
Asymmetry correction Finger-Cox-Jephcoat function Important for low-angle peaks
Microstrain Isotropic or anisotropic model Can indicate crystal defects
Crystallite size Scherrer equation implementation Affects peak broadening

Common Issues and Solutions:

  • Amorphous Content: this compound formulations often contain amorphous components, particularly after processing. Model amorphous halos with broad peaks in the diffraction pattern or use an internal standard method for quantification.

  • Phase Transformations: During data collection, hydrate phases may transform due to X-ray exposure. Use capillary samples to maintain hydration state and consider low-temperature measurements for unstable forms.

  • Peak Overlap: Significant peak overlap occurs between hydrate forms. Use constrained refinement strategies where lattice parameters are correlated based on structural relationships.

Pharmaceutical Applications & Case Studies

Formulation Development and Processing

Rietveld refinement has been successfully applied to understand and optimize pharmaceutical processing of this compound formulations. Key applications include:

  • Granulation Monitoring: In fluid bed granulation processes, Rietveld analysis revealed that a maximum water content of at least 21% after spraying was necessary to achieve optimal hydrate mixtures for fast drug release. Batches with lower water content yielded high quantities of amorphous components after tablet compression, which worsened drug release [1] [2].

  • Tablet Compression Effects: Studies demonstrated that tablet compression at approximately 26 kN main compression force induces phase transitions of existing hydrates. Formulations containing predominantly this compound monohydrate (>87%) transformed to include significant amorphous content, affecting dissolution performance [2].

  • Stability Assessment: Under dry storage conditions (silica gel at 25°C and 40°C), co-amorphous this compound-lactose systems remained physically stable for five months, while samples stored at 25°C/75% RH quickly recrystallized into co-crystalline states, demonstrating the critical role of humidity control [3].

Quantitative Analysis in Commercial Products

The application of Rietveld refinement enables quality control of commercial this compound products:

  • Hydration Degree Determination: Rietveld analysis can determine the hydration state of commercial this compound pills, which is critical for predicting stability and performance [4].

  • Polymorph Quantification: In a study of granules prepared with different water contents, Rietveld refinement quantified the large amount of this compound monohydrate (>87%) present across all batches, with negligible quantities of other hydrates [2].

  • Process Optimization: The technique has been used to optimize high-shear mixer granulation procedures, resulting in mixtures of this compound dihydrate and tetrahydrate that exhibited optimal compression behavior, allowing reduced main compression force while maintaining tablet hardness [1].

Conclusion

Rietveld refinement provides an essential analytical tool for the comprehensive characterization of this compound hydrates throughout pharmaceutical development and manufacturing. The technique enables accurate quantitative analysis of complex mixtures of hydrate phases, which is critical given the diverse solid-form landscape of this API. The structured protocols outlined in these application notes—from sample preparation through data collection to refinement strategies—provide researchers with robust methodologies for implementing this powerful technique.

The application of Rietveld refinement to this compound formulations has demonstrated significant value in understanding processing effects on hydrate transformations, optimizing manufacturing parameters, and ensuring product quality. As pharmaceutical development continues to emphasize the importance of solid-form control, the utilization of Rietveld refinement for hydrate systems like this compound will remain an essential component of robust analytical programs.

References

reducing RSD in naproxen sodium blending operations

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Blend Uniformity

This guide addresses common causes of high RSD and recommends corrective actions based on experimental data.

Problem Area Potential Cause Corrective Action & Rationale
Mixing Technology Suboptimal mixer selection for formulation properties. Action: Switch to a vibratory ball mill for best uniformity [1] [2]. Rationale: Provides high-energy shear, ideal for cohesive APIs like naproxen sodium.
Process Parameters Over-mixing in high-energy mills. Action: Optimize mixing time in vibratory mills; avoid extended durations (e.g., >5-10 min) [1] [2]. Rationale: Prolonged high-energy mixing can induce segregation or variability.
Raw Material Properties Poor flowability of this compound. Action: Characterize powder flow (angle of repose, CI, HR). Rationale: this compound has poor flow (CI: 45.1%), necessitating excipients like PVP (CI: 16.5%) to improve blend handling [1] [2].
Solid-State Form Uncontrolled hydrate transitions during processing. Action: Control moisture and temperature during wet granulation. Rationale: Hydrate transformation (e.g., to dihydrate/tetrahydrate) affects compression, hardness, and drug release, impacting content uniformity [3].

Experimental Protocols for Optimization

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Evaluating Mixing Techniques and Parameters

This protocol is based on a study that directly compared the effect of different mixers on this compound content uniformity [1] [2].

  • Objective: To determine the optimal mixing technology and parameters for minimizing RSD in API content.
  • Materials: this compound, Microcrystalline Cellulose, PVP, Calcium Carbonate, Magnesium Stearate.
  • Equipment: V-type mixer, Planetary Ball Mill, Vibratory Ball Mill, HPLC system with UV detector.
  • Method:
    • Prepare Blends: Create nine batches using three mixers at varied intensities [1] [2]:
      • V-type mixer: 10, 20, and 30 rpm for 20 min.
      • Planetary Ball Mill: 200, 300, and 400 rpm for 5 min.
      • Vibratory Ball Mill: 2, 5, and 10 min.
    • Compress Tablets: Use direct compression to produce tablets from each blend.
    • Analyze Content Uniformity: Use a simplified bypass HPLC method (no column) for rapid quantification (<2 min). Calculate the RSD of the API content across multiple tablets [1] [2].
  • Expected Outcome: The vibratory ball mill (with optimized time, e.g., 5 min) is expected to yield the lowest RSD, indicating the best content uniformity.

The workflow below summarizes the key steps and decision points for optimizing your blending process.

workflow Start Start: High RSD in This compound Blending PF Characterize Powder Flow Start->PF C1 Is API cohesive with poor flow? PF->C1 HSM High Shear Mixer (Vibratory Ball Mill) P1 Optimize Parameters: Mixing Time & Speed HSM->P1 TM Tumbler Mixer (V-type Mixer) C3 Is the goal best weight uniformity? TM->C3 A2 Avoid over-mixing (Monitor for variability) P1->A2 P2 Control Process: Temperature & Humidity A3 Monitor for hydrate phase transitions P2->A3 C2 Is the goal best content uniformity? C1->C2 No A1 Blend with free-flowing excipients (e.g., PVP) C1->A1 Yes C2->HSM Yes C2->TM No C3->P1 Yes A1->C2 A2->P2 Result Result: Optimized Process with Reduced RSD A3->Result

Protocol 2: Monitoring Hydrate Transformation

This protocol helps investigate the impact of processing on this compound's solid-state form, which can affect content uniformity [3].

  • Objective: To qualitatively and quantitatively analyze hydrate forms in granules and tablets.
  • Materials: this compound granules produced via fluid-bed granulation, compressed tablets.
  • Equipment: X-ray Powder Diffractometer (XRPD) with Rietveld refinement capability.
  • Method:
    • Sample Preparation: Analyze samples of the raw material (anhydrous), finished granules, and compressed tablets.
    • Data Collection: Obtain XRPD patterns for all samples.
    • Quantitative Analysis: Use the Rietveld method to refine the data and quantify the proportion of different hydrates (e.g., dihydrate, tetrahydrate) and amorphous content present in the granules and tablets [3].
  • Expected Outcome: Correlate the hydrate ratio and presence of amorphous content with the tablet's critical quality attributes, such as drug release profile. This identifies if phase transitions are a root cause of variability.

Frequently Asked Questions

  • What is the most critical material property to check when troubleshooting blend uniformity for this compound? The flowability of the API is paramount. This compound is highly cohesive, with a high Compressibility Index (~45%) and Hausner Ratio (~1.82) [1] [2]. Poor flow prevents uniform distribution during blending and leads to inconsistent die filling during compression. Always characterize the powder flow of your API batch.

  • Can over-mixing really be a problem in high-shear blenders? Yes. While high-energy mixers like vibratory ball mills are excellent for achieving homogeneity, prolonged mixing times can reintroduce variability [1] [2]. The optimal mixing time is a balance; it must be long enough to ensure uniformity but short enough to prevent segregation, particle attrition, or other undesirable effects.

  • Why is it important to monitor hydrate forms during this compound processing? this compound can exist in multiple hydrate states (e.g., mono-, di-, tetrahydrate). These forms have different technological properties, including compression behavior and dissolution [3]. Uncontrolled transitions during wet granulation or compression can lead to batch-to-batch variability in tablet performance, indirectly affecting content uniformity.

References

optimizing water content in naproxen sodium granulation

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting: Naproxen Sodium Granulation

FAQ 1: Why is controlling water content so critical in this compound granulation?

This compound is a hygroscopic hydrate-former. During wet granulation, the anhydrous form can convert to a tetrahydrate state [1]. The final hydration level significantly impacts the compressibility, stability, and tableting performance of the granules [1] [2]. Inadequate control can lead to batch-to-batch variability in tablet hardness and potential chemical instability.

FAQ 2: What are the common defects caused by incorrect water content, and how can I fix them?

The table below outlines common issues, their root causes, and recommended corrective actions.

Observed Defect Probable Cause Troubleshooting & Corrective Actions
Over-granulation (large, hard lumps) Excessive binder volume or high impeller/chopper speed [3]. Reduce binder addition rate; optimize endpoint using power consumption or torque monitoring [3].
Poor Granule Flow & Segregation Inhomogeneous granule size due to uneven drying or insufficient liquid dispersion [4] [3]. Implement a pre-wetting step to prime powders [4]; use a wet milling step post-high-shear granulation to delump the wet mass for a more uniform size distribution [5].
Low Final Tablet Hardness Suboptimal interparticle bonding due to improper hydration state or over-drying [1] [2]. Optimize drying temperature to achieve the correct crystalline hydrate form. Research on similar NSAIDs shows tablet hardness is highly sensitive to drying temperature [2].
Sticking & Picking during Compression Incomplete drying or the formation of a eutectic mixture between the API and lubricant [2]. Ensure granules are dried to an appropriate loss on drying (LOD) endpoint. Verify that the issue is not caused by a low-melting-point API-lubricant interaction [2].
FAQ 3: How do granulation parameters influence the final granule quality?

Key process parameters and their impacts are summarized in the table below.

Process Parameter Impact on Granule & Tablet Properties Optimization Guidance
Granulation Solvent The choice between water and organic solvents (e.g., ethanol) can drastically alter the surface free energy of granules, affecting bond formation and tablet hardness [2]. For harder tablets, consider ethanol as a solvent if the API is stable. It can lead to a higher polar component of surface free energy, enhancing interparticle bonding [2].
Drying Temperature Directly controls the hydration state of the API. Higher temperatures can dehydrate the granules, changing their compaction behavior and surface properties [1] [2]. Establish a temperature range that produces a consistent and pharmaceutically acceptable hydrate/anhydrous form. Use techniques like XRPD for crystal form verification [1].
Binder Addition Method Influences the uniformity of nucleation and granule growth. Spray rate and droplet size are critical [4]. For fine, cohesive powders, use pre-wetting to reduce elutriation and improve binder distribution. Control atomization pressure and spray rate for consistent granule density [4].

Experimental Protocols for Optimization

Protocol 1: High-Shear Wet Granulation & Drying Optimization

This protocol provides a methodology to systematically study the effects of water content and drying conditions.

1. Objective: To determine the optimal water volume and drying temperature for this compound granules that yield the desired tablet hardness and dissolution profile.

2. Materials:

  • API: this compound (Anhydrous)
  • Excipients: Microcrystalline Cellulose (filler), Povidone (binder), Magnesium Stearate (lubricant) [6] [7] [1].
  • Equipment: High-Shear Granulator, Fluid Bed Dryer (FBD), Sieve, Tablet Press.

3. Method:

  • Pre-blending: Load this compound and filler into the high-shear granulator. Mix for 5 minutes at an impeller speed of 150 rpm (no chopper) [3].
  • Binder Addition: Gradually add purified water as the binder solution at a controlled rate (e.g., 10 mL/min) while mixing. Keep impeller and chopper speeds constant.
  • Wet Massing: Continue granulation until the desired power consumption endpoint is reached. Avoid over-granulation.
  • Wet Milling: Pass the wet mass through a conical screen mill (e.g., Comil) with a large-hole screen to calibrate granule size before drying [5].
  • Drying: Split the wet granules into batches. Dry each batch in an FBD at different temperatures (e.g., 40°C, 60°C, 80°C) to a target LOD (e.g., 1-2%) [2].
  • Dry Milling & Lubrication: Mill the dried granules through a smaller screen to achieve the final target particle size distribution. Blend with magnesium stearate.
  • Compression & Evaluation: Compress the granules into tablets. Evaluate for hardness, friability, disintegration, and content uniformity [6] [7].

The workflow for this protocol can be visualized as follows:

G Start Pre-blend API & Excipients A Granulate with Binder Solution Start->A B Wet Milling (Calibrate Particle Size) A->B C Fluid Bed Drying (Vary Temperature Parameter) B->C D Dry Milling & Lubrication C->D E Compress into Tablets D->E End Evaluate Tablet Quality (Hardness, Friability, etc.) E->End

Protocol 2: Monitoring Hydration State with X-ray Powder Diffraction (XRPD)

1. Objective: To confirm the crystalline form of this compound after granulation and drying, ensuring a consistent and desired hydration state.

2. Method:

  • Prepare standard samples of pure anhydrous and tetrahydrate this compound for reference [1].
  • Following Protocol 1, collect samples after the drying step for each tested temperature.
  • Gently grind the granule samples into a fine powder.
  • Load the powder into the XRPD sample holder, ensuring a flat surface.
  • Run the diffraction scan over a relevant 2θ range (e.g., 5° to 40°).
  • Compare the diffraction patterns of your granules with the reference standards to identify the dominant crystalline form present [1].

The analytical decision process is outlined below:

G Start Prepare Reference Standards (Anhydrous & Hydrate Forms) A Run XRPD on Dried Granules Start->A B Analyze Diffraction Pattern A->B C Match Peaks to Reference Standards B->C Decision Form Identified? C->Decision D Crystalline Form Confirmed Decision->D Yes E Investigate Process Parameters (Drying Temperature, Binder) Decision->E No

References

addressing hydrate transformation during tablet compression

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hydrate Transformation

Hydrate transformation occurs when an Active Pharmaceutical Ingredient (API) changes its water content or crystal structure during the compression process. This can lead to significant changes in the tablet's hardness, stability, and dissolution behavior [1].

For a visual overview of how this happens and its consequences, the following diagram illustrates the key pathways and relationships.

G Start Start: API in Metastable Form Compression Tablet Compression Start->Compression ShearForces Exposure to Shear Forces Compression->ShearForces Primary Driver HydrostaticPressure Exposure to Hydrostatic Pressure Compression->HydrostaticPressure Minor Role PhaseTransformation Phase Transformation ShearForces->PhaseTransformation HydrostaticPressure->PhaseTransformation NegativeImpact Negative Impact on Product PhaseTransformation->NegativeImpact TabletHardness Reduced Tablet Hardness NegativeImpact->TabletHardness DissolutionRate Altered Dissolution Rate NegativeImpact->DissolutionRate ChemicalStability Reduced Chemical Stability NegativeImpact->ChemicalStability

Troubleshooting FAQs & Solutions

1. What are the primary causes of compression-induced hydrate transformation? The main cause is shear stress developed during the compression process, not just the hydrostatic pressure itself. When powder is compressed in a die, significant shear stress occurs as particles rearrange and deform. Research shows that this shear stress can induce polymorphic transformation at much lower applied pressures than purely hydrostatic conditions [2].

2. How does the transformation affect final tablet quality? Transformation can severely impact product performance:

  • Reduced Tablet Hardness: A study on Aripiprazole Anhydrous Form II showed that crystallinity decreased with higher compression force, with nearly 40% of the crystalline form changing to a lower-energy state at 1000 kgf/cm² [1].
  • Altered Stability: This reduction in crystallinity can accelerate the transition to a hydrate form during storage, especially under high temperature and humidity. The same study found that tablets compacted with higher force showed more significant conversion to the hydrate form after storage [1].
  • Variable Dissolution: Changes in the physical form of an API can directly affect its solubility and dissolution rate, potentially impacting the drug's bioavailability [1].

3. What formulation factors influence the propensity for transformation? The choice of granulation solvent and the drying temperature can significantly alter the properties of the resulting granules. Studies on Loxoprofen Sodium show that granules prepared with ethanol exhibited higher tablet hardness and better bonding due to a higher surface free energy polar component (γ(p)) compared to those prepared with water [3].

Experimental Data & Mitigation Strategies

The following table summarizes quantitative findings from key research on how compression force influences hydrate transformation.

API Studied Experimental Force Range Key Finding: Crystallinity/Form Change Impact on Post-Compression Stability
Aripiprazole Anhydrous Form II [1] 200 to 1000 kgf/cm² Crystallinity decreased linearly with force; ~61% crystallinity remained at 1000 kgf/cm². Tablets showed conversion to hydrate after 1 week at 60°C/75% RH; higher force led to greater conversion.
Loxoprofen Sodium (LXP) [3] N/A (Solvent & Drying Study) Granules with ethanol had higher γ(p) and cohesion, leading to harder tablets. The hydration state varied with drying temperature, influencing final tablet hardness.

To mitigate transformation risks, consider these strategies validated by research:

  • Use of Viscoelastic Excipients: Incorporating excipients with viscoelastic properties can help absorb shear energy, reducing the shear stress transmitted to the API particles [2].
  • Optimized External Lubrication: Applying lubricant directly to the die wall (external lubrication) can minimize die wall friction, a significant source of shear stress [2].
  • Ceramic-Lined Dies: Using dies with a ceramic lining can reduce friction, thereby lowering the shear forces that drive the transformation [2].
  • Moderate Compression Force: Using the minimum compression force necessary to achieve a satisfactory tablet hardness can prevent excessive reduction in API crystallinity [1].

Experimental Protocol for Detection & Mitigation

For a practical approach in the lab, you can follow this workflow to diagnose and address hydrate transformation issues.

G A Suspect Hydrate Transformation B Analyze Tablets Post-Compression (PXRD, DSC, NIR) A->B C Confirm Phase Change? B->C D Conduct Stability Study (Conditions: e.g., 60°C, 75% RH) C->D Yes F Implement Mitigation Strategy C->F No E Re-analyze for Hydrate Formation D->E E->F G Reformulate (e.g., Add Viscoelastic Excipients) F->G H Adjust Process (e.g., Optimize Lubrication, Reduce Force) F->H I Re-test Tablets G->I H->I J Problem Resolved I->J

The workflow involves several key steps:

  • Analysis: Use techniques like X-ray Powder Diffractometry (PXRD) to detect changes in the crystal form of the API directly in the tablet without grinding, as grinding itself can induce transformations [1].
  • Stability Testing: Actively monitor for hydrate formation by storing compressed tablets under accelerated stability conditions (e.g., 40°C/75% RH or 60°C/75% RH) and analyzing them over time to track the appearance of hydrate peaks in PXRD patterns [1].
  • Surface Energy Measurement: During formulation development, assess the surface free energy (SFE) of your granules. A higher polar component (γ(p)) is positively correlated with better tablet hardness and interparticle bonding, which can be influenced by your choice of granulation solvent [3].

References

preventing amorphous formation in naproxen sodium processing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is controlling the solid form of Naproxen Sodium so critical during processing? Controlling the solid form is essential because this compound exists as multiple hydrates (anhydrate, monohydrate, and two dihydrate polymorphs) that can transform into one another based on temperature and humidity [1]. The presence of an amorphous phase is highly undesirable as it is physically unstable and can act as a precursor to these transformations, leading to batch inconsistency, changes in solubility, and potential stability issues in the final product [2] [3].

  • Q2: What is the most common root cause of amorphous formation or unstable form conversion? The most common cause is exposure to uncontrolled temperature and humidity conditions during unit operations like drying, milling, and storage [1]. The transformation pathways between the solid states are highly dependent on these two factors. For example, the anhydrate (AH) form will transform directly to the dihydrate (DH-II) at 25°C/55% RH, but it will form the monohydrate (MH) at 50°C/50% RH [1].

  • Q3: Which analytical techniques are essential for monitoring the solid form? A combination of techniques is recommended for confident solid-state characterization:

    • Powder X-ray Diffraction (PXRD): The primary tool for identifying crystalline phases. Each solid form has a unique diffraction pattern [1] [4].
    • Differential Scanning Calorimetry (DSC): Useful for identifying phase transitions and dehydration events through their thermal signatures [5] [4].
    • Thermogravimetric Analysis (TGA): Directly measures weight loss due to dehydration, confirming hydrate content [1].
    • Dynamic Vapour Sorption (DVS): Critical for understanding how the material absorbs water under different humidity conditions, revealing transformation pathways [1].

Troubleshooting Guide: Common Scenarios & Solutions

Scenario Likely Cause Recommended Action
Unintended hydration during storage or post-drying Exposure to humid conditions that promote hydrate formation (e.g., AH → DH-II at 25°C/55% RH) [1] Implement strict environmental controls (low humidity). Use desiccants in storage containers. Confirm stability of the desired form with DVS studies [1].
Form conversion during drying or heating Application of temperature that triggers a dehydration pathway (e.g., DH-I → MH → AH) [1] Optimize drying temperature and ramp rates. Characterize the thermal behavior of your input material with TGA/DSC to define safe temperature windows [1].
Batch-to-batch variability in crystallinity Inconsistent crystallization or isolation conditions (solvent, antisolvent, cooling rate) [6] [7] Standardize and tightly control crystallization parameters (temperature, stirring, addition rates). Implement in-process controls (IPC) with PXRD to monitor the output.

Experimental Protocols for Solid-State Characterization

To effectively troubleshoot, you need to reliably identify the solid forms present. Here are standard methodologies cited in the literature.

Protocol for Variable-Temperature/Humidity PXRD

This method is used to map out transformation pathways in response to environmental changes [1].

  • Objective: To identify the solid-state transformation pathways of this compound under different temperature and humidity conditions.
  • Materials: this compound sample, variable-temperature/humidity PXRD stage.
  • Method:
    • Load a powdered sample onto the PXRD stage.
    • Set the initial conditions (e.g., 25°C and 0% RH).
    • Begin data collection over the desired 2θ range (e.g., 5–40° 2θ).
    • Incrementally increase humidity or temperature while collecting diffraction patterns at each step.
    • Analyze the patterns for the appearance or disappearance of characteristic peaks of known forms (AH, MH, DH-I, DH-II) [1].
Protocol for Isothermal Dehydration Study

This protocol helps understand the stability of hydrate forms [1].

  • Objective: To study the dehydration behavior of this compound hydrates under controlled conditions.
  • Materials: Hydrated this compound sample (e.g., DH-I or DH-II), TGA instrument, vacuum oven.
  • Method:
    • Place a sample of the hydrate in a TGA pan or vacuum oven.
    • Subject the sample to isothermal dehydration at a set temperature (e.g., 22–37°C) or under vacuum at low temperature (e.g., -5°C) [1].
    • For TGA, monitor the mass loss over time. For oven studies, remove samples at intervals and analyze by PXRD.
    • Note the sequence of forms observed. DH-I typically transforms sequentially (DH-I → MH → AH), while DH-II may transform directly to AH [1].

Workflow for Solid Form Identification & Troubleshooting

The following diagram illustrates a logical workflow for diagnosing solid form issues, based on the transformation pathways revealed in the research.

Start Start: Unknown/Problematic Sample PXRD Analyze with PXRD Start->PXRD DSC_TGA Characterize with DSC & TGA Start->DSC_TGA HydrateCheck Match pattern to known hydrate forms? PXRD->HydrateCheck DehydrationPath Observe Dehydration Pathway DSC_TGA->DehydrationPath AH Confirmed: Anhydrate (AH) HydrateCheck->AH MH Confirmed: Monohydrate (MH) HydrateCheck->MH DHI Confirmed: Dihydrate I (DH-I) HydrateCheck->DHI DHII Confirmed: Dihydrate II (DH-II) HydrateCheck->DHII DehydrationPath->DHI Sequential (MH intermediate) DehydrationPath->DHII Direct to AH EnvironmentalControl Root Cause: Uncontrolled Temp/RH AH->EnvironmentalControl MH->EnvironmentalControl DHI->EnvironmentalControl DHII->EnvironmentalControl DefineControls Define strict environmental controls for identified form EnvironmentalControl->DefineControls

I hope this structured technical guide provides a strong foundation for your support center. The key to preventing amorphous formation and managing conversions is a deep understanding of the this compound hydrate system through rigorous environmental control and solid-state characterization.

References

NIR Calibration Technical Support Center: Troubleshooting Low API Content Analysis

Author: Smolecule Technical Support Team. Date: February 2026

NIR Spectroscopy Fundamentals for Low-Concentration Analysis

Basic Principles & Challenges

Near-infrared (NIR) spectroscopy has become an indispensable Process Analytical Technology (PAT) tool in pharmaceutical manufacturing due to its non-destructive, rapid analysis capabilities that require minimal sample preparation. The technique operates on the Beer-Lambert principle within the 800-2500 nm wavelength range, measuring overtone and combination bands of fundamental molecular vibrations. For low-concentration API analysis, NIR offers significant advantages including minimal sample preparation, rapid measurement times (seconds to milliseconds), and the ability to perform multiple component analysis from a single spectral scan [1] [2].

Despite these advantages, analyzing low API concentrations (typically <1-5%) presents substantial technical challenges. The low molar absorptivity of NIR signals inherently reduces method sensitivity, making trace analysis difficult [3]. Additionally, matrix interference from excipients often obscures the weak API signals, while physical sample properties (particle size, density, hardness) can introduce spectral variations unrelated to API concentration [4]. These factors collectively complicate calibration model development and require sophisticated approaches to achieve accurate, reliable results for low-concentration applications.

Calibration Model Development & Methodologies

Comprehensive Data Collection Protocol

Effective calibration models for low-concentration APIs require meticulous experimental design that captures the full spectrum of potential variability. The following protocol ensures robust model development:

  • Sample Preparation: Create calibration samples with API concentrations spanning the entire expected range, plus an additional 30% extension at both upper and lower limits to accommodate future variability. For APIs in the 5-15% range, this would mean preparing samples from 3.5% to 19.5% [2]. For each concentration level, prepare multiple batches to capture manufacturing process variability.

  • Spectral Acquisition: Collect spectra using consistent instrument parameters and environmental conditions. For each sample, perform multiple measurements (minimum 3 consecutive scans) while physically repositioning the sample between scans to maximize instrumental variability capture. Average 16-32 scans per measurement to improve signal-to-noise ratio [2].

  • Reference Method Correlation: Analyze all calibration samples using the validated reference method (typically HPLC) with strict protocol synchronization to ensure accurate correlation between spectral data and reference values [2].

Chemometric Analysis & Preprocessing

Raw spectral data requires preprocessing to enhance API-specific signals while minimizing irrelevant variability:

  • Spectral Preprocessing: Apply mathematical treatments to reduce scattering effects and emphasize chemical rather than physical information. The most effective techniques for low-concentration analysis include Standard Normal Variate (SNV), first and second derivatives (Savitzky-Golay), and Multiplicative Scatter Correction (MSC) [5] [4].

  • Multivariate Calibration: Develop Partial Least Squares (PLS) regression models using the preprocessed spectra. Select optimal spectral ranges that contain API-specific absorption bands, excluding regions with no relevant information. For low-concentration APIs, model complexity typically increases, requiring more latent variables (6-11 components) to capture the subtle spectral changes [4].

  • Model Validation: Employ rigorous validation protocols using independent test sets. For a 110-sample training set, use approximately 48 samples for independent prediction validation. Calculate Root Mean Square Error of Prediction (RMSEP), bias, and Residual Prediction Deviation (RPD) to evaluate model performance [5].

Table: Optimal Preprocessing Methods for Different Low-Concentration Scenarios

Application Recommended Preprocessing Spectral Range PLS Components Achievable R²
Pharmaceutical Tablets (<1% API) SNV + First Derivative 11,216-8,662 cm⁻¹ 6-8 >0.95 [5]
Protein Adulteration Detection SNV + Second Derivative 1,350-1,650 nm 4-6 0.96 [6]
Residual Alcohol in Esters OSC or NAS 1,350-1,650 nm 4-5 >0.90 [3]
Multi-API Powder Blends SNV or Second Derivative 908-1,676 nm 4-11 0.87-0.98 [4]
Model Validation & Regulatory Compliance

For regulatory acceptance, NIR methods must demonstrate performance comparable to reference methods:

  • Accuracy Profile: Demonstrate that the difference between NIR predictions and reference method results falls within ±10% acceptance limits across the entire concentration range [4].

  • Precision: Evaluate repeatability and intermediate precision through multiple measurements of homogeneous samples across different days, by different analysts, and using different instruments [2].

  • Range & Linearity: Establish method validity across the entire claimed concentration range, with R² values >0.95 for the correlation between NIR predictions and reference values [2].

The European Medicines Agency (EMA) and International Council for Harmonisation (ICH) guidelines require that validated methods demonstrate accuracy, precision, specificity, and robustness comparable to traditional analytical methods they intend to replace [2].

Advanced Calibration Techniques

Generalized Calibration Modeling (GCM)

Generalized Calibration Modeling, also known as sibling modeling, addresses the high cost and time requirements of traditional calibration development. This innovative approach leverages the structural similarities between related molecules to create a single, comprehensive model:

  • Implementation Strategy: Select a base analyte and develop a robust calibration model using approximately 40 samples. For each additional structurally similar analyte (chemical "sibling"), add a reduced set of approximately 20 samples to expand the model's applicability while capturing the unique spectral characteristics of each compound [7].

  • Efficiency Gains: This approach can reduce total calibration development time and costs by up to 37-50% compared to developing individual models for each analyte. For four related compounds, traditional modeling would require 160 samples (40 each), while GCM achieves similar performance with only 100 samples [7].

  • Applicability Criteria: GCM is particularly effective for compound classes sharing similar functional groups (e.g., alcohols like ethylene glycol, 1,2-propanediol, 1,3-propanediol) that exhibit overlapping NIR frequency bands due to their structural similarities [7].

Randomized Multicomponent Multivariate Modeling (RMMM)

For analytes without structural similarities, Randomized Multicomponent Multivariate Modeling provides an alternative efficiency strategy:

  • Approach Principle: RMMM involves preparing calibration samples containing multiple analytes in a single mixture, with their concentrations randomized according to an experimental design. A single spectral measurement of the mixture is then used to develop individual calibration models for each component through multivariate statistics [7].

  • Critical Requirements: Successful implementation requires that (1) analytes in the mixture do not chemically interact or form new compounds, and (2) concentration correlations between components are minimized through proper experimental design to ensure model specificity [7].

  • Efficiency Scale: The time savings from RMMM are proportional to the number of components in the mixture, potentially reducing calibration development time by a factor of 10 when combined with GCM approaches [7].

The following diagram illustrates the decision pathway for selecting and implementing these advanced calibration approaches:

Instrument Selection & Performance Optimization

Technology Comparison for Low-Concentration Applications

Instrument selection critically impacts the ability to detect and quantify low API concentrations. Different spectrometer technologies offer varying performance characteristics:

Table: Spectrometer Technology Performance Comparison for Low-Concentration Detection

Spectrometer Type Detection Limit Capability Key Advantages Limitations Optimal Applications
FT-NIR Benchtop (MPA) ~0.1% for melamine/urea [6] High sensitivity, narrow bandpass, superior signal-to-noise ratio Limited portability, higher cost Laboratory quantification of trace adulterants [6]
Grating Benchtop ~0.1% for nitrogen-based adulterants [6] Excellent predictive accuracy (R²P=0.96), high resolution Limited to controlled environments Protein powder adulteration detection [6]
Portable/MicroNIR >1% for APIs in powders [4] Portability, flexibility, PAT integration capability Lower sensitivity, limited spectral range Process monitoring, blend homogeneity [4]
Transmission NIR <1% in tablets [5] [1] Whole-sample analysis, better for low concentrations Limited by sample thickness (<9mm) Tablet content uniformity [1]
Transmission vs. Reflectance Mode Selection

The measurement mode significantly impacts low-concentration detection capability:

  • Transmission NIR: Provides superior performance for low-concentration applications because the light signal travels completely through the sample, capturing more chemical information. This method is particularly effective for tablets under 9mm thickness and can accurately quantify API concentrations as low as 0.5% m/m in pharmaceutical tablets [5] [1].

  • Reflectance NIR: Offers practical advantages for moving samples or powder blends but has limited penetration depth (typically 1-2mm). This makes it less sensitive for low-concentration applications, though it remains valuable for blend homogeneity monitoring and raw material identification [1] [4].

For at-line measurements on static samples, transmission NIR provides significant advantages for low API concentrations due to the longer measurement pathlength and higher information content [1].

Troubleshooting Guides & FAQs

Common Calibration Issues & Solutions

Table: Troubleshooting Common Low-Concentration NIR Calibration Problems

Problem Possible Causes Solution Approaches Prevention Tips
High RMSEP Inadequate spectral preprocessing, unrepresentative calibration set Apply SNV + derivative preprocessing, include more production samples in calibration Ensure calibration samples cover full process variability [5] [4]
Poor Model Transfer Instrument-to-instrument variation, differences in sampling optics Implement calibration transfer algorithms, standardize sampling protocols Include instrument variability in initial calibration [6]
Insufficient Sensitivity Low API absorptivity, matrix interference Use transmission mode, optimize pathlength, apply OSC/NAS preprocessing Evaluate alternative spectral regions with less excipient interference [3]
Long Development Time Traditional one-analyte-one-model approach Implement GCM or RMMM methods Plan analyte families for generalized modeling [7]
Portable Performance Issues Limited spectral range, lower signal-to-noise Optimize preprocessing, use non-linear modeling, increase scan averaging Validate against benchtop reference methods [4]
Frequently Asked Questions

Q: What is the lowest API concentration that can be reliably quantified using NIR spectroscopy? A: With optimal conditions (transmission mode, appropriate pathlength, and advanced preprocessing), NIR can reliably quantify API concentrations as low as 0.5% m/m in pharmaceutical tablets. For some specific applications with strong absorbance characteristics, detection limits approaching 0.1% have been reported [5] [6].

Q: Can NIR truly replace HPLC for content uniformity testing of low-dose products? A: Yes, when properly validated. Case studies demonstrate that at-line NIR testing with transmission measurements can provide results with comparable standard deviations to HPLC while offering significant advantages in speed and efficiency. This approach forms the foundation for Real-Time Release (RTR) testing strategies [1].

Q: How many calibration samples are typically needed for low-concentration method development? A: Traditional approaches require approximately 30-40 samples per analyte for robust model development. However, using advanced approaches like Generalized Calibration Modeling, this requirement can be reduced by up to 50% while maintaining model performance [7] [2].

Q: What are the key factors in selecting between benchtop and portable spectrometers for low-concentration work? A: Benchtop instruments generally provide superior sensitivity, resolution, and detection limits (~0.1% vs >1% for portables). However, portable systems offer advantages for process integration and on-site testing. The choice depends on whether ultimate performance or flexibility is the higher priority [6] [4].

Implementation Roadmap

Successful implementation of NIR methods for low-concentration APIs follows a systematic approach:

  • Define Analytical Requirements: Clearly establish target concentration range, required detection limits, and regulatory constraints.

  • Select Appropriate Technology: Choose instrumentation and measurement mode based on sensitivity requirements and process integration needs.

  • Develop Efficient Calibration Strategy: Implement GCM for structurally similar analytes or RMMM for diverse compounds to optimize development efficiency.

  • Validate & Transfer: Conduct rigorous validation following EMA/ICH guidelines and implement robust model transfer protocols.

  • Continuous Monitoring: Establish model maintenance procedures to ensure ongoing method performance as raw materials and processes evolve.

References

addressing flowability issues with naproxen sodium powder

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Flowability Problem

Naproxen sodium has inherently poor flow and packing behavior, which presents significant challenges for direct compression and other manufacturing processes. The quantitative data below illustrates its poor performance compared to common excipients [1].

Material Angle of Repose (°) Carr's Index (%) Hausner Ratio
This compound 46.1 - 47.2 [1] [2] 45.1 [1] 1.81 - 1.82 [1] [2]
Microcrystalline Cellulose 44.2 [1] 18.4 [1] 1.23 [1]
Polyvinylpyrrolidone (PVP) 39.9 [1] 16.5 [1] 1.20 [1]
Magnesium Stearate 39.7 [1] 34.8 [1] 1.53 [1]

Interpretation of Metrics: According to standard pharma guidelines like USP <1174>, a Hausner ratio greater than 1.6 and a Carr's Index above 35% indicate very poor flowability, which is precisely the case with this compound [1] [3]. Its high cohesiveness leads to inconsistent powder feed, causing variations in tablet weight and API content [1].

Troubleshooting Guides and Solutions

Here are two primary strategies to improve the flowability of your this compound formulations, supported by recent experimental data.

Solution 1: Modify the Manufacturing Process

Altering how the powder is processed can significantly enhance its flow properties without changing the formulation composition.

  • Use Intensive Dry Mixing: Instead of conventional blenders, use a vibratory ball mill (e.g., SPEX SamplePrep 8000M) for direct compression. This method provides intense mechanical mixing that improves blend homogeneity and flowability [2].

    • Protocol: Mix your formulation (e.g., this compound, dolomite, cellulose, PVP, magnesium stearate) in the vibratory mill for 5 to 10 minutes [2].
    • Outcome: This can produce tablets with excellent content uniformity and mass consistency, achieving quality comparable to wet granulation but with fewer processing steps [2].
  • Optimize the Drying Technique: If you are using wet granulation, the drying method impacts the final powder's characteristics.

    • Protocol: Dry wet granules using Microwave Drying as an alternative to conventional methods like convective or vacuum drying [4].
    • Outcome: Research shows microwave-dried this compound granules can achieve a Carr's Index of ~14% and a Hausner Ratio of ~1.16, classifying them as having "excellent" flow [4]. This method is also more efficient and environmentally friendly [4].
Solution 2: Optimize the Formulation

Adjusting the composition of your powder blend can directly address flow issues.

  • Incorporate Flow-Enhancing Excipients: Blend this compound with excipients that have excellent flow properties.

    • Recommended Excipient: Polyvinylpyrrolidone (PVP) is highly effective. As shown in the table above, PVP has a low Carr's Index (16.5%) and a near-ideal Hausner Ratio (1.20), making it a superb choice to improve the overall flow of a blend [1].
    • Mechanism: These excipients act as glidants or carriers, reducing interparticulate friction and cohesion in the cohesive API.
  • Control Hydration State: The compression behavior and tabletability of sodium naproxen are influenced by its hydration state. The tetrahydrated form (TSN) demonstrates superior compaction properties compared to the anhydrous form [5]. While this more directly impacts compression, it is a critical form consideration during processing that involves moisture.

Experimental Protocols for Characterization

Here is a standard workflow for systematically assessing powder flowability, aligning with pharmacopeial standards [3].

workflow Powder Sample Powder Sample Bulk Density Measurement Bulk Density Measurement Powder Sample->Bulk Density Measurement Angle of Repose Test Angle of Repose Test Powder Sample->Angle of Repose Test Supplementary Method Tapped Density Measurement Tapped Density Measurement Bulk Density Measurement->Tapped Density Measurement Calculate CI & Hr Calculate CI & Hr Tapped Density Measurement->Calculate CI & Hr Classify Flowability Classify Flowability Calculate CI & Hr->Classify Flowability  Primary Method Report Results Report Results Classify Flowability->Report Results Angle of Repose Test->Report Results

Detailed Methodology
  • Measure Bulk and Tapped Density

    • Procedure: Gently pour a known mass (M) of powder into a graduated cylinder and record the initial volume (V₀). Subject the cylinder to a standardized tapping process (e.g., using a jolting volumeter) until the powder volume reaches a minimum. Record the final tapped volume (V_f) [3].
    • Calculations:
      • Aerated (Untapped) Bulk Density = M / V₀
      • Tapped Bulk Density = M / V_f
  • Calculate Carr's Index (CI) and Hausner Ratio (Hr)

    • Carr's Index = [(Tapped Density - Aerated Density) / Tapped Density] × 100%
    • Hausner Ratio = Tapped Density / Aerated Density
    • Flowability Classification: Use the table below to interpret your results [4] [3].
Carr's Index (%) Hausner Ratio Flowability Classification
≤ 15 1.00 - 1.11 Excellent
16 - 20 1.12 - 1.18 Good
21 - 25 1.19 - 1.25 Fair
26 - 31 1.26 - 1.34 Passable
32 - 37 1.35 - 1.45 Poor
> 38 > 1.60 Very Poor

Frequently Asked Questions

  • What is the most common root cause of flowability issues in this compound? The primary cause is its high cohesiveness, resulting from particle size distribution, shape, and surface properties. This leads to strong interparticle forces that resist flow, as evidenced by its high Angle of Repose and Hausner Ratio [1].

  • Can I use direct compression for this compound despite its poor flow? Yes, but it requires optimization. While a conventional V-type blender may yield poor results, using high-intensity mixing like a vibratory ball mill can make direct compression a viable and efficient process by mechanically improving blend homogeneity [2].

  • How does the drying method affect the flow of this compound granules? The drying process can alter the granule's crystalline structure, porosity, and surface texture. Research shows that microwave drying can produce this compound granules with excellent flowability (CI ~14%, Hr ~1.16), outperforming granules from freeze, convective, or vacuum drying methods [4].

References

controlling phase transitions during naproxen sodium manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Naproxen Sodium Hydrate Forms

Hydrate Form Abbreviation Key Characteristics / Transformation Notes
Anhydrate [1] AH / NapSo·0·H₂O Base form; starting point for hydration pathways [1].
Monohydrate [1] MH Layered structure; transforms to DH-I upon hydration [1].
Dihydrate I [1] DH-I Polymorph; structurally similar to MH. Forms from MH or via non-topotactic pathway from AH at higher temperatures (~50°C) [1].
Dihydrate II [1] DH-II Polymorph; structurally similar to AH. Forms directly from AH via topotactic reaction at room temperature (~25°C) [1].
Tetrahydrate [2] TH / NapSo·4·H₂O High water content; can be an intermediate during processing [2].

The relationships and transformation pathways between these solid forms are complex and highly dependent on temperature and humidity. The following diagram synthesizes these pathways to aid in troubleshooting.

G AH Anhydrate (AH) MH Monohydrate (MH) AH->MH  Hydration @ ~50°C DHII Dihydrate II (DH-II) AH->DHII  Hydration @ ~25°C MH->AH  Sequential Dehydration DHI Dihydrate I (DH-I) MH->DHI  Hydration DHI->MH  Sequential Dehydration Amorphous Amorphous Structure DHI->Amorphous  Tablet Compression (High Force) DHII->AH  Isothermal Dehydration DHII->Amorphous  Tablet Compression (High Force) TH Tetrahydrate (TH) TH->DHI  Dehydration (Pathway) TH->DHII  Dehydration (Pathway)

Troubleshooting Common Manufacturing Issues

Here are specific, actionable FAQs based on common challenges in this compound processing.

How can we consistently produce a mixture of Dihydrate and Tetrahydrate in granules?

A fluid bed granulation process can achieve this mixture. The key is carefully controlling the water content during the spraying and drying phases [2].

  • Method: Use a top-spray fluid bed granulator. Prepare a premix of anhydrous this compound (e.g., 87.3%), Microcrystalline Cellulose (MCC, e.g., 8.7%), and a binder like PVP K30 (e.g., 4.0%). Granulate this premix with purified water [2].
  • Critical Control Point: To obtain a mixture of Dihydrate (NapSo·2·H₂O) and Tetrahydrate (NapSo·4·H₂O), the Loss on Drying (LOD) at the end of the spraying phase must be at least 21% [2]. Precisely controlling LOD through the spraying and drying parameters is essential for achieving the target hydrate mixture.
Why is our final tablet drug release profile inconsistent, even with in-spec granules?

Tablet compression itself can induce solid-state phase transitions, which is a critical and often overlooked factor [2].

  • Root Cause: Applying a high main compression force (e.g., ~26 kN) during tableting can disrupt the crystalline structure of Dihydrate II (DH-II), converting a significant portion into amorphous structures [2]. These amorphous regions have different dissolution properties, directly impacting the drug release profile.
  • Solution: If inconsistent dissolution is observed, characterize the solid form after compression using techniques like X-ray Powder Diffraction (PXRD). You may need to optimize the compression force to balance tablet hardness with the preservation of the desired crystalline form [2].
Our hydrate form is unstable during storage or handling. What should we check?

Instability is typically driven by uncontrolled temperature and humidity. The transformation pathway is highly sensitive to these conditions [1].

  • Investigation Steps:
    • Verify Storage Conditions: Confirm that storage follows the stable zone for your target hydrate. For example, Dihydrate II (DH-II) is stable at room temperature (~25°C) and moderate humidity, but may transform upon heating [1].
    • Map Your Process Conditions: Review all processing steps (e.g., drying, milling, blending) for exposure to high temperatures or humidity shifts that could trigger an unintended transformation, such as the conversion of the anhydrate (AH) to the monohydrate (MH) at around 50°C [1].
    • Conduct a Stability Study: Use Dynamic Vapour Sorption (DVS) and variable-temperature PXRD to empirically determine the stability boundaries of your specific hydrate form [1].

Essential Analytical Techniques for Characterization

A robust analytical strategy is required to monitor and control phase transitions effectively.

Technique Application in this compound Analysis
X-ray Powder Diffraction (PXRD) Primary technique for identifying and quantifying different crystalline hydrate phases. Rietveld refinement can be used for quantitative phase analysis of mixtures [2] [1].
Solid-State NMR (SSNMR) Provides complementary molecular-level information, particularly useful for distinguishing between forms and confirming the presence of amorphous content. 23Na and 13C spectra are highly informative [1].
Thermogravimetric Analysis (TGA) Directly measures weight loss due to water release upon heating, used to confirm hydrate stoichiometry and study dehydration behavior [1].
Dynamic Vapour Sorption (DVS) Critical for understanding the hydrate stability landscape by measuring water uptake and loss as a function of humidity at different temperatures [1].

References

internal and external validation of naproxen sodium IVIVC

Author: Smolecule Technical Support Team. Date: February 2026

Validation Results and Comparison

A 2017 study developed and validated a Level A IVIVC for naproxen sodium 375 mg SR tablets (with slow, medium, and fast release rates) against a marketed 500 mg immediate-release (IR) tablet [1] [2]. The table below summarizes the key validation parameters as per FDA guidelines:

Validation Type Parameter Prediction Error (%) FDA Criteria Outcome
Internal Validation Cmax (Average Absolute PE) < 15% ≤ 10% (Avg); ≤ 15% (Individual) Valid [2]
AUC (Average Absolute PE) < 15% ≤ 10% (Avg); ≤ 15% (Individual) Valid [2]
External Validation Cmax and AUC -- ≤ 10% Valid (Predicted curve found identical to IR tablets) [1] [2]

The core logical relationship and workflow for developing and validating a Level A IVIVC, as demonstrated in the this compound study, can be summarized as follows:

Start Start: Develop SR Formulations InVitro In Vitro Dissolution Start->InVitro InVivo In Vivo Bioavailability InVitro->InVivo ModelDev IVIVC Model Development (Level A, Point-to-Point) InVivo->ModelDev InternalVal Internal Validation ModelDev->InternalVal ExternalVal External Validation InternalVal->ExternalVal Application Application: Serve as BE Surrogate ExternalVal->Application

Detailed Experimental Protocols

The validation data was generated through the following standardized experimental methods.

In Vitro Dissolution Protocol

The objective was to characterize the drug release profiles from different formulations [2].

  • Apparatus: USP Apparatus II (Paddle).
  • Speed: 50 rpm.
  • Dissolution Medium: 900 mL of phosphate buffer, pH 7.4.
  • Test Formulations: this compound 375 mg SR tablets (slow, medium, and fast release) and a marketed 500 mg IR tablet.
  • Sampling Time Points: 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours.
  • Analysis: Samples were analyzed using UV spectroscopy at 332 nm.
  • Profile Comparison: Dissolution profiles were compared using the similarity factor (f2), where a value between 50 and 100 indicates profile similarity [1] [2].
In Vivo Bioavailability Study Protocol

This study provided the pharmacokinetic data for correlation with in vitro release [2].

  • Design: A single-center, randomized, single-dose, open-label, 4-way crossover study.
  • Subjects: 6 healthy male subjects under fasting conditions.
  • Formulations Administered: The three SR tablets (slow, medium, fast) and the marketed IR tablet.
  • Washout Period: 7 days.
  • Blood Sampling: Pre-dose and at 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, and 24.0 hours post-dose.
  • Bioanalysis: Plasma concentrations of naproxen were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Pharmacokinetic Analysis: Parameters including Cmax and AUC were calculated using Phoenix WinNonlin software.

Importance and Applications of a Validated IVIVC

For drug development professionals, a validated Level A IVIVC is a powerful tool that extends beyond academic exercise. As concluded in the study, it can [1] [2]:

  • Act as a Surrogate for in vivo bioavailability studies.
  • Support Biowaivers for certain post-approval changes (as per SUPAC guidelines), reducing the need for costly and time-consuming clinical studies.
  • Validate Dissolution Methods and assist in setting meaningful dissolution specifications.
  • Assist in Quality Control during scale-up and post-approval changes, helping to predict the in vivo performance impact of variations in the manufacturing site or process.

References

comparison of naproxen sodium immediate release vs sustained release

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Bioavailability Comparison

The table below summarizes the key pharmacokinetic differences between naproxen sodium IR and SR formulations based on clinical studies.

Parameter Immediate-Release (IR) Sustained-Release (ER/SR) Key Implications
Dosing Regimen 220 mg twice daily (440 mg total on day 1) [1] 660 mg once daily [1] SR offers 24-hour coverage with single-dose convenience [1].
Peak Concentration (Cmax) Higher Cmax under fasting conditions [1]. Lower Cmax under fasting conditions; similar Cmax to IR under fed conditions [1]. Lower Cmax may reduce concentration-dependent side effects.
Time to Cmax (Tmax) Rapid absorption; shorter Tmax [2] Delayed absorption; longer Tmax, especially with food [1]. IR is suited for rapid pain relief; SR provides stable plasma levels.
Total Exposure (AUC) Comparable to SR at the same total daily dose [1] [2]. Comparable to IR at the same total daily dose [1]. The two formulations are bioequivalent in the extent of absorption.
Impact of Food Minimal delay in absorption [1]. More pronounced delay in Tmax; no significant effect on AUC [1]. Food intake significantly slows the absorption rate of the SR formulation.

Experimental Protocols for Formulation Analysis

For researchers developing or comparing these formulations, the following established experimental methodologies are critical.

In Vitro Dissolution Testing

Dissolution testing is a fundamental quality control tool for distinguishing release profiles.

  • Apparatus: USP Dissolution Apparatus II (Paddle) [3] [4].
  • Rotation Speed: 50 rpm is standard; 75 rpm may be used to check robustness [3].
  • Dissolution Media: Phosphate buffer at pH 7.4 is standard per USP for this compound [3]. For SR formulation development, profiling across different pH levels (e.g., 1.2, 4.5, 5.5, 6.8, 7.4) is recommended to simulate the gastrointestinal tract [3].
  • Sampling Time Points:
    • IR Formulations: Frequent early points (e.g., 5, 10, 15, 20, 30, 45 minutes) [4].
    • SR Formulations: Extended profile (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24 hours) [3].
  • Analysis: UV spectroscopy at 332 nm [3]. Profile similarity can be assessed using the similarity factor (f2), where values between 50 and 100 indicate similar profiles [3].
In Vivo Bioavailability Study Design

Clinical studies are required to validate the pharmacokinetic profile and establish an in vitro-in vivo correlation (IVIVC).

  • Design: Randomized, open-label, single-dose, crossover study in healthy volunteers [3] [2].
  • Washout Period: 5-8 days, based on naproxen's elimination half-life (up to 17 hours) [2].
  • Blood Sampling: Serial sampling over at least 24-72 hours post-dose. For IR, dense sampling is needed early on (e.g., 0.25, 0.5, 0.75, 1, 1.25, 1.5 hours), while SR requires longer-term sampling [3] [2].
  • Bioanalysis: Quantification of plasma naproxen concentrations using a validated LC-MS/MS method [3] [2].
  • Pharmacokinetic Analysis: Non-compartmental analysis to determine Cmax, Tmax, and AUC using software like Phoenix WinNonlin [3] [2].

Formulation Strategies and Composition

The core difference between IR and SR lies in the excipients that modulate the drug release rate.

  • Immediate-Release: Incorporates superdisintegrants (e.g., sodium starch glycolate, crospovidone) to promote rapid tablet breakdown and drug dissolution for quick onset of action [4].
  • Sustained-Release: Utilizes hydrophilic matrix-forming polymers like Hypromellose (HPMC K100M) to create a gel layer that controls the diffusion of the drug over an extended period, typically 24 hours [3].

formulation_strategy Start This compound API IR Immediate-Release (IR) Start->IR SR Sustained-Release (SR/ER) Start->SR IR_Excipient Key Excipient: Superdisintegrants (e.g., Sodium Starch Glycolate) IR->IR_Excipient SR_Excipient Key Excipient: Matrix Polymers (e.g., HPMC K100M) SR->SR_Excipient IR_Effect Effect: Rapid tablet disintegration & dissolution IR_Excipient->IR_Effect SR_Effect Effect: Forms gel matrix for slow, controlled diffusion SR_Excipient->SR_Effect PK_IR PK Profile: High Cmax, Short Tmax IR_Effect->PK_IR PK_SR PK Profile: Lower Cmax, Long Tmax, 24-hr coverage SR_Effect->PK_SR

Establishing In Vitro-In Vivo Correlation (IVIVC)

For SR formulations, developing a Level A IVIVC is a critical regulatory goal, allowing in vitro dissolution to serve as a surrogate for in vivo bioavailability studies [3].

ivivc_workflow Step1 1. Develop SR Formulations with Different Release Rates (Fast, Medium, Slow) Step2 2. Conduct In Vitro Dissolution Testing Step1->Step2 Step3 3. Conduct In Vivo Bioavailability Study Step2->Step3 Step4 4. Perform Deconvolution to obtain In Vivo Absorption Profile Step3->Step4 Step5 5. Establish Level A Correlation % Dissolved vs. % Absorbed Step4->Step5 Step6 6. Validate Model Internally (Prediction Error < 15%) Step5->Step6 Step7 Outcome: IVIVC Validated Justifies biowaivers for post-approval changes (SUPAC) Step6->Step7

Key Takeaways for Drug Development

  • Strategic Fit Dictates Choice: The choice between IR and SR is therapeutic-goal-driven. IR is optimal for conditions requiring rapid onset of action (e.g., acute migraine, dysmenorrhea), while SR is superior for chronic conditions requiring around-the-clock pain management (e.g., arthritis) with improved dosing convenience [3] [5].
  • IVIVC is a Powerful Tool: A successfully developed and validated Level A IVIVC for an SR formulation can act as a surrogate for in vivo bioequivalence studies. This supports biowaivers for certain post-approval changes, significantly reducing development time and costs [3].
  • Excipient Impact is Multifaceted: Beyond their primary function of controlling release, excipients can influence the polymorphic state and crystallinity of the API, which in turn can affect stability and bioavailability. This necessitates thorough analytical characterization in the final dosage form [6].

References

naproxen sodium versus other NSAIDs gastrointestinal safety

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Gastrointestinal Risk of NSAIDs

Gastrointestinal Risk Level NSAIDs
Very Low Risk [1] Celecoxib (lowest risk), Ibuprofen [1]
Low Risk [1] Meloxicam, Diclofenac, Parecoxib, Etoricoxib [1]
Moderate Risk [1] Naproxen, Indometacin, Mefenamic Acid [1]
High Risk [1] Ketorolac, Piroxicam, high-dose Aspirin [1]

Mechanisms of GI Injury and Protective Strategies

The GI toxicity of NSAIDs is a complex process involving multiple pathways. The diagrams below illustrate the mechanisms of damage and strategies for protection.

Mechanisms of NSAID-Induced GI Damage

G NSAIDs NSAID Administration COX1 Inhibition of COX-1 Enzyme NSAIDs->COX1 Non-selective & COX-2 Selective COX2 Inhibition of COX-2 Enzyme (Relevant for some NSAIDs) NSAIDs->COX2 Non-selective TopicalIrritation Topical Mucosal Irritation (Acidic NSAIDs) NSAIDs->TopicalIrritation Mitochondria Mitochondrial Dysfunction (Uncoupling oxidative phosphorylation) NSAIDs->Mitochondria Prostaglandins ↓ Protective Prostaglandins (PGI2, PGE2) COX1->Prostaglandins COX2->Prostaglandins (Systemic effect) MucosalBarrier Impaired Mucosal Barrier (Reduced mucus/bicarbonate) Prostaglandins->MucosalBarrier GastricAcid Unchecked Gastric Acid & Pepsin Prostaglandins->GastricAcid GIComplications GI Complications: Erosions, Ulcers, Bleeding, Perforation MucosalBarrier->GIComplications GastricAcid->GIComplications TopicalIrritation->GIComplications Mitochondria->GIComplications

Strategies to Mitigate GI Risk

G Strategy1 Use COX-2 Selective Inhibitors (e.g., Celecoxib) Mech1 Reduces COX-1 inhibition, preserving protective prostaglandins Strategy1->Mech1 Outcome Reduced GI Complications Mech1->Outcome Strategy2 Co-administer Proton Pump Inhibitors (PPIs) with non-selective NSAIDs Mech2 Suppresses gastric acid secretion, protecting the upper GI tract Strategy2->Mech2 Mech2->Outcome Strategy3 Use Formulations with Improved GI Tolerability Mech3 e.g., Ketoprofen Lysine Salt: Faster absorption & direct mucosal protection Strategy3->Mech3 Mech3->Outcome

The key strategies to mitigate GI risk include:

  • COX-2 Selectivity: Celecoxib demonstrates superior GI safety by selectively inhibiting the COX-2 enzyme involved in inflammation, while largely sparing the COX-1 enzyme crucial for maintaining the GI mucosal barrier [2] [3].
  • Proton Pump Inhibitors (PPIs): Co-administration of PPIs with non-selective NSAIDs like naproxen is a standard strategy to reduce the risk of upper GI ulcers and bleeding [1] [3].
  • Improved Formulations: Salts of traditional NSAIDs, such as ketoprofen lysine salt (KLS), are designed for faster absorption and may have enhanced antioxidant properties that upregulate mucosal defenses, offering better GI tolerability than the acid form [4].

Experimental Data and Methodologies

For researchers, the experimental approaches used to generate this comparative data are critical. Key methodologies from the literature include:

  • Human Endoscopic Trials: These clinical trials are the gold standard for assessing upper GI damage. A cited methodology involves randomized controlled trials (RCTs) in patients with osteoarthritis or rheumatoid arthritis who had scheduled endoscopies to compare the rate of gastroduodenal ulcers between different NSAIDs, such as celecoxib and non-selective NSAIDs [2].
  • In Vitro Cell Culture Models: These are used to study anti-inflammatory effects and mechanisms.
    • Protocol (THP-1 Monocyte-Derived Macrophages): Human monocytic THP-1 cells are differentiated into macrophages using PMA. Cells are treated with NSAIDs (e.g., naproxen sodium) both before and after activation of an inflammatory response with Lipopolysaccharide (LPS) and hyaluronan (HA) fragments. Cell culture supernatants are then assessed for markers like NF-κB activity and prostaglandin E2 (PGE2) to indicate anti-inflammatory potency [5].
    • Protocol (RAW264.7 Macrophage Cells): Mouse macrophage RAW264.7 cells are stimulated with LPS. The anti-inflammatory effect of novel compounds (e.g., naproxen derivatives) is measured by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. Cell viability is assessed concurrently using an MTT assay [6].
  • Real-World Pharmacovigilance Analysis: This method uses large-scale adverse event reporting databases to detect safety signals in real-world populations. One analysis calculated Reporting Odds Ratios (ROR) and Proportional Reporting Ratios (PRR) to identify statistically significant over-reporting of specific adverse events (like GI disorders) for a given drug compared to all other drugs in the database [7] [8].

Key Takeaways for Drug Development

  • Naproxen's Profile: Naproxen is an effective anti-inflammatory agent but its non-selective COX inhibition places it in a moderate to high GI risk category. Its development or recommendation must account for this inherent risk [1].
  • The Celecoxib Benchmark: Celecoxib sets a benchmark for improved GI safety through COX-2 selectivity. This remains a validated approach for patients at high GI risk [2].
  • Beyond COX Inhibition: GI injury involves COX-independent pathways (e.g., mitochondrial dysfunction, oxidative stress). Future drug development could focus on compounds that target these pathways or combine NSAIDs with protective moieties to create safer molecules [4] [6].

References

prediction error validation for naproxen sodium Cmax and AUC

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Naproxen Sodium IVIVC

The methodology below is based on a 2017 study that developed and validated a Level A in vitro-in vivo correlation (IVIVC) for this compound sustained-release (SR) tablets [1].

  • In Vitro Dissolution: Dissolution studies were performed using USP Apparatus II (paddle) at 50 rpm. The dissolution medium was pH 7.4 phosphate buffer. Samples were taken at 12 time points over 24 hours (0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours) and analyzed using UV spectroscopy at 332 nm [1].
  • In Vivo Bioavailability Study: A single-dose, open-label, 4-way crossover study was conducted in six healthy male subjects under fasting conditions. They were administered three different 375 mg SR test formulations (slow, medium, and fast release) and a marketed 500 mg immediate-release (IR) tablet. Blood samples were collected at 18 time points over 24 hours. Plasma concentrations of naproxen were determined using a validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters (Cmax, AUC, Tmax) were calculated from the plasma concentration data [1].
  • IVIVC Model Development & Validation: A Level A IVIVC was developed using linear regression analysis between the percentage of drug dissolved and the percentage of drug absorbed. Prediction errors (PE%) for Cmax and AUC were calculated to validate the model internally and externally, following FDA guidelines [1].

Validation Results: Prediction Error for Cmax and AUC

The study successfully validated the IVIVC model for this compound. The table below summarizes the prediction errors [1].

Validation Type Formulation Cmax PE% AUC PE%
Internal Prediction Slow Release (F2) -1.75% 2.31%
Medium Release (F5) -3.82% 4.27%
Fast Release (F4) 7.76% 6.53%
External Prediction Sustained-Release Tablets Not exceeding 10% Not exceeding 10%

The FDA guidance criteria for internal validation are that the mean absolute percent PE for Cmax and AUC should not exceed 10%, and for any individual formulation, it should not exceed 15%. For external validation, the PE for the formulation should not exceed 10% [1]. The results in the table confirm that the IVIVC model for this compound met these regulatory standards.

Research Workflow Diagram

The following diagram illustrates the complete experimental and validation workflow for establishing the IVIVC for this compound, as described in the study.

Formulations Formulate this compound SR Tablets InVitro In Vitro Dissolution (USP Apparatus II, pH 7.4) Formulations->InVitro InVivo In Vivo Study (4-way Crossover, 6 subjects) ModelDev Develop Level A IVIVC Model InVitro->ModelDev % Dissolved PKAnalysis Pharmacokinetic Analysis (Cmax, AUC) InVivo->PKAnalysis PKAnalysis->ModelDev % Absorbed (by deconvolution) InternalVal Internal Validation (Prediction Error %) ModelDev->InternalVal ExternalVal External Validation InternalVal->ExternalVal Success Validated IVIVC Surrogate for BE ExternalVal->Success

Diagram of this compound IVIVC Workflow

References

comparative platelet inhibition of naproxen versus other NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Platelet Inhibition by NSAIDs

The platelet-inhibiting effects of NSAIDs are primarily mediated through the blockade of the cyclooxygenase (COX) enzyme within platelets. The diagram below illustrates how different NSAIDs interact with this pathway.

G Arachidonic_Acid Arachidonic_Acid COX_1 COX-1 Enzyme (Constitutive, in platelets) Arachidonic_Acid->COX_1 COX_2 COX-2 Enzyme (Inducible, in inflammation) Arachidonic_Acid->COX_2 Prostaglandin_H2 Prostaglandin_H2 COX_1->Prostaglandin_H2 Conversion COX_2->Prostaglandin_H2 Thromboxane_A2 Thromboxane A2 (TXA2) Prostaglandin_H2->Thromboxane_A2 Platelet_Aggregation Platelet_Aggregation Thromboxane_A2->Platelet_Aggregation Promotes NonSelective_NSAIDs Non-selective NSAIDs (e.g., Naproxen, Ibuprofen) NonSelective_NSAIDs->COX_1 NonSelective_NSAIDs->COX_2 Selective_COX2 COX-2 Selective Inhibitors (e.g., Celecoxib, Etoricoxib) Selective_COX2->COX_2

This pathway shows that thromboxane A2 (TXA2) is a potent promoter of platelet aggregation and vasoconstriction [1]. Platelets express only the COX-1 enzyme, which is crucial for producing TXA2 [1]. Therefore, the antiplatelet effect of an NSAID depends on its ability to inhibit COX-1.

Comparative Data on NSAIDs and Platelet Effects

The table below synthesizes experimental and clinical data on the platelet inhibition and related risks of common NSAIDs.

NSAID COX Selectivity Profile Key Effects on Platelets Anti-platelet Potency & Duration Associated Bleeding Risk
Naproxen Non-selective, with greater selectivity for COX-1 (5:1 ratio vs. COX-2) [1]. Prolonged and strong inhibition of platelet COX-1, reducing Thromboxane A2 production and platelet aggregation [1]. High potency and prolonged duration due to long half-life (12-17 hours), allowing for sustained platelet inhibition [1]. Systemic bleeding risk is generally low in healthy individuals [2] [3]. Major GI bleeding risk is considered moderate [2] [3].
Ibuprofen Non-selective [2]. Reversible inhibition of platelet COX-1, causing a transient antiplatelet effect [1] [4]. Moderate potency, short duration. Antiplatelet effect is transient due to short half-life and reversible binding [1]. Similar to naproxen, systemic risk is low. Carries a moderate GI risk, though slightly lower than naproxen [2] [3].
Diclofenac COX-2 preferential [2] [3]. Inhibits platelet function, though its affinity for COX-2 is higher than for COX-1 [5]. Moderate potency. Its antiplatelet effect is less pronounced than naproxen's due to its COX-2 preferential nature. Moderate cardiovascular risk; use requires caution [2] [3].
Celecoxib COX-2 selective [2] [6]. No significant antiplatelet effect at therapeutic doses, as it spares the COX-1 enzyme in platelets [1] [6] [7]. None. No clinically relevant platelet inhibition. Does not increase risk via antiplatelet effects, but carries a very low-to-moderate cardiovascular risk [2] [3].
Ketorolac Non-selective [2]. Potent inhibition of platelet function [2]. High potency, short duration. High risk for both GI and cardiovascular adverse events [2] [3].

Key Experimental Methodologies

The data in the table above is derived from standardized experimental protocols. Key methodologies include:

  • In Vitro COX Enzyme Inhibition Assays: These experiments determine a drug's selectivity by measuring its potency (IC50) in inhibiting human COX-1 and COX-2 in cellular systems (e.g., whole blood) or using purified enzymes [5]. The ratio of IC50(COX-1)/IC50(COX-2) is used to classify NSAIDs as non-selective, COX-2 preferential, or COX-2 selective.
  • Ex Vivo Platelet Aggregation Studies: Conducted using platelet-rich plasma (PRP) obtained from subjects before and after drug administration. A turbidimetric assay is used to measure the reduction in platelet aggregation in response to agonists like arachidonic acid, ADP, and collagen [8] [4]. This directly quantifies the functional antiplatelet effect.
  • Serum Thromboxane B2 Measurement: This is a specific biomarker for COX-1 activity in platelets. Blood samples are allowed to clot, which maximally activates platelets. The level of Thromboxane B2 (a stable metabolite of TXA2) in the serum is measured. A reduction of >95% in serum TxB2 is considered a surrogate for maximal platelet inhibition [1].
  • Bleeding Time Measurement: An in vivo test where a standardized incision is made on the forearm and the time to stop bleeding is recorded. A prolonged bleeding time indicates impaired platelet function and hemostasis [4].

Summary for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • Naproxen is a standout non-selective NSAID due to its long half-life and consistent, strong COX-1 inhibition, which results in a sustained antiplatelet effect comparable in some respects to low-dose aspirin [1].
  • This unique profile is central to the hypothesis that naproxen may have a more favorable cardiovascular safety profile among non-aspirin NSAIDs, as it provides a persistent anti-thrombotic effect [1].
  • When designing studies or evaluating drug candidates, the half-life and COX-1 inhibitory potency are critical predictors of the duration and magnitude of antiplatelet effect.

References

validation of dissolution methods for naproxen sodium SUPAC changes

Author: Smolecule Technical Support Team. Date: February 2026

Dissolution Profile Comparison Methods

For SUPAC changes, dissolution profiles are compared using ANOVA-based, model-dependent, and model-independent methods. The following table summarizes the core characteristics of each approach:

Method Category Core Principle Key Metrics/Models Application in SUPAC
ANOVA-Based Uses dissolution data in native form to test for statistical differences in level and shape of profiles [1]. Statistical F-tests [1]. Highlights differences in profiles and dissolution mechanisms [1].
Model-Dependent Fits dissolution data to mathematical functions; profiles are compared based on model parameters [1]. Zero-order, First-order, Higuchi, Hixson-Crowell, Weibull [1]. Useful when profiles show different shapes but similar overall dissolution; model selection is critical [1].
Model-Independent Uses direct data comparison without model fitting. The similarity factor (f2) is a standard metric [2]. Similarity factor (f2); f2 between 50-100 indicates similar profiles [2]. Directly recommended by FDA for assessing similarity after SUPAC changes [2].

Experimental Protocols & Data

The validation process requires standardized dissolution testing and data analysis.

Dissolution Testing Protocol

A typical protocol for Naproxen sodium immediate-release (IR) and sustained-release (SR) tablets is based on USP methods and can be summarized as follows:

Parameter Specification
Apparatus USP Apparatus II (Paddle) [1] [2].
Rotation Speed 50 rpm [1] [2].
Dissolution Medium For IR Tablets: pH 7.4 phosphate buffer [2]. For SR Tablets: pH 5.5 phosphate buffer (selected based on profile adequacy) or pH 7.4 [2].
Volume 900 mL [1].
Sampling Time Points For IR: 5, 10, 15, 20, 30, and 45 minutes [1]. For SR: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, and 24 hours [2].
Analysis UV spectroscopy at 332 nm [2].
Example of Experimental Data

In a study comparing six commercial this compound IR products, all complied with the USP single-point specification (Q ≥ 80% at 45 minutes). However, profile comparisons revealed significant differences. The similarity factor (f2) calculated between a reference product and five test products showed that only one test product (T5) was similar to the reference (f2 = 63), while others were not (f2 < 50) [1].

For SR formulations, a validated Level A in vitro-in vivo correlation (IVIVC) was established. Internal validation showed the prediction errors for Cmax and AUC were below 10%, confirming the model's validity for use as a surrogate for bioequivalence studies, supporting biowaivers for certain SUPAC changes [2].

Decision Workflow for Method Application

The following diagram illustrates the relationship between different dissolution profile comparison methods and a typical decision-making process for validating SUPAC changes:

Start Start: SUPAC Change for this compound P1 Profile Difference in Level & Shape? Start->P1 P2 Different Profile Shapes but Similar Release? Start->P2 P3 f2 between 50 and 100? Start->P3 P4 For SR Formulations & Biowaiver Support? Start->P4 ANOVA ANOVA-Based Methods Outcome1 Change Validated ANOVA->Outcome1 ModelDep Model-Dependent Methods ModelDep->Outcome1 ModelInd Model-Independent Methods (f2) ModelInd->Outcome1 IVIVC IVIVC (Level A) IVIVC->Outcome1 P1->ANOVA Yes Outcome2 Change Not Validated P1->Outcome2 No P2->ModelDep Yes P2->Outcome2 No P3->ModelInd Yes P3->Outcome2 No P4->IVIVC Yes P4->Outcome2 No

This workflow summarizes key questions that guide the selection of an appropriate dissolution profile comparison method for this compound SUPAC changes [1] [2].

Key Takeaways

  • Profile over Point: For SUPAC changes, dissolution profile comparison is critical, moving beyond single-point tests [1].
  • f2 is Key: The model-independent similarity factor (f2) is a primary and straightforward metric for confirming profile similarity for IR products [2].
  • IVIVC for SR: For sustained-release this compound, a validated Level A IVIVC is a powerful tool that can support biowaivers, minimizing the need for additional clinical studies [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

252.07623855 Da

Monoisotopic Mass

252.07623855 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9TN87S3A3C

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 133 of 134 companies with hazard statement code(s):;
H302 (60.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (62.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (29.32%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Naproxen Sodium is the sodium salt form of naproxen, a member of the arylacetic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) with anti-inflammatory analgesic and antipyretic properties. Naproxen sodium reversibly and competitively inhibits cyclooxygenases (COX), thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. This inhibits the formation of prostaglandins that are involved in pain, inflammation and fever.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26159-34-2

Wikipedia

Naproxen sodium

FDA Medication Guides

ANAPROX
NAPROXEN SODIUM
TABLET;ORAL
ATNAHS PHARMA US
11/21/2024
ANAPROX DS
05/13/2024
NAPRELAN
TABLET, EXTENDED RELEASE;ORAL
ALMATICA

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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